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(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime Documentation Hub

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  • Product: (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime
  • CAS: 1119451-04-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Kinase Inhibition Mechanism of K00546 ((4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime Analog)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the mechanism of action for the potent kinase inhibitor commonly known as K00546. While t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for the potent kinase inhibitor commonly known as K00546. While the specific chemical name (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime does not directly correspond to a widely studied kinase inhibitor, the structurally related and well-characterized compound K00546, a potent inhibitor of Cyclin-Dependent Kinases (CDKs), serves as the focal point of this document. This guide will delve into the molecular interactions, cellular consequences, and broader kinase selectivity profile of K00546, offering valuable insights for researchers in oncology, cell biology, and drug discovery.

Introduction: The Significance of Targeting Cell Cycle Kinases

The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs).[1] These kinases, in complex with their regulatory cyclin partners, drive the progression of cells through the distinct phases of growth and division.[2] Dysregulation of the CDK-cyclin-Retinoblastoma (Rb) pathway is a hallmark of cancer, leading to uncontrolled cell proliferation.[2] Consequently, CDKs have emerged as critical therapeutic targets in oncology. K00546 is a small molecule inhibitor that has demonstrated significant potency against key cell cycle kinases, making it a valuable tool for research and a potential scaffold for the development of novel anti-cancer agents.[3]

K00546: A Potent, ATP-Competitive Kinase Inhibitor

K00546's primary mechanism of action is the competitive inhibition of ATP binding to the active site of its target kinases.[3] By occupying the ATP pocket, K00546 prevents the transfer of a phosphate group from ATP to the kinase's substrate proteins, thereby blocking their downstream signaling functions. This mode of inhibition is characteristic of many successful kinase inhibitors in clinical use.

Primary Kinase Targets: The Master Regulators of Cell Cycle Progression

K00546 exhibits high potency against two critical cell cycle kinases: CDK1 (also known as CDC2) and CDK2.[4]

  • CDK1/Cyclin B: This complex is the master regulator of the G2/M transition, initiating the events of mitosis.[5]

  • CDK2/Cyclin E and CDK2/Cyclin A: These complexes are essential for the G1/S transition and the progression through the S phase, where DNA replication occurs.[5]

The potent inhibition of both CDK1 and CDK2 by K00546 leads to a robust blockade of the cell cycle at two critical checkpoints.[3]

Cellular Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

The inhibition of CDK1 and CDK2 by K00546 translates into profound effects on cellular physiology, primarily characterized by cell cycle arrest and the induction of apoptosis (programmed cell death).

Blockade of G2/M and S-Phase Progression

By inhibiting CDK1/cyclin B, K00546 prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle.[3] Simultaneously, the inhibition of CDK2/cyclin A disrupts DNA synthesis, causing a halt in the S-phase.[3] This dual blockade effectively shuts down the proliferative capacity of cancer cells.

G1_S_Transition G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 Cell Division CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2 K00546 K00546 K00546->CDK2_CyclinA K00546->CDK1_CyclinB

Figure 1: Simplified diagram illustrating the points of cell cycle inhibition by K00546.

Induction of Apoptosis

Prolonged cell cycle arrest triggered by K00546 ultimately leads to the activation of apoptotic pathways. This is a crucial anti-cancer mechanism, as it results in the elimination of tumor cells. The precise molecular triggers for apoptosis following CDK inhibition are complex but are generally linked to the cellular stress caused by the inability to complete the cell cycle.

Kinase Selectivity Profile of K00546

While K00546 is a potent inhibitor of CDK1 and CDK2, it also exhibits activity against a broader range of kinases, albeit at generally lower potencies.[3] This "off-target" activity is an important consideration in its use as a research tool and for any potential therapeutic development.

Kinase TargetIC50 (nM)
CDK1/cyclin B~0.6
CDK2/cyclin A~0.5
CLK18.9
CLK329.2
VEGFR2~32
GSK-3~140
PKA5200
Casein Kinase-12800
MAP Kinase (ERK-2)1000
Calmodulin Kinase8900
PDGF-Rβ1600

Table 1: In vitro inhibitory activity of K00546 against a panel of kinases. Data compiled from multiple sources.[4][6]

The inhibition of CDC2-like kinases (CLK1 and CLK3) suggests a potential role for K00546 in modulating RNA splicing, an area of growing interest in cancer research.[7] Its activity against VEGFR2, a key mediator of angiogenesis, and GSK-3, involved in numerous signaling pathways, further highlights the compound's polypharmacology.[4]

Molecular Interactions: Binding to the ATP-Binding Site

The binding of K00546 to the ATP-binding site of kinases involves specific molecular interactions that contribute to its high affinity. For instance, in the context of the SLK ATP-binding site, K00546 is reported to form three hydrogen bonds with the hinge residues E109 and C111.[4] Additionally, the sulphamoyl moiety of K00546 interacts with the main chain of L40.[4] These types of interactions are characteristic of many Type I kinase inhibitors.

Binding_Mode cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region E109 C111 L40 Main Chain L40 K00546 {K00546 | Sulphamoyl Moiety} K00546->Hinge:E109 H-Bond K00546->Hinge:C111 H-Bond K00546:s->L40:L40 Interaction

Figure 2: A conceptual diagram of K00546's interactions within a kinase ATP-binding site.

Experimental Protocols for Characterizing K00546 Activity

The elucidation of K00546's mechanism of action relies on a suite of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Example)

Objective: To determine the IC50 value of K00546 against a specific kinase.

Materials:

  • Recombinant kinase (e.g., CDK2/cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • ATP (with a radiolabel, e.g., [γ-³²P]ATP, or for use with luminescence-based detection)

  • K00546 (in DMSO)

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of K00546 in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the diluted K00546 or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Quantify the incorporation of phosphate into the substrate using a scintillation counter or a luminescence-based assay.

  • Plot the percentage of kinase inhibition against the log concentration of K00546 to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of K00546 in cancer cell lines.

Materials:

  • Human tumor cell lines (e.g., HCT-116, A-375)

  • Complete cell culture medium

  • K00546 (in DMSO)

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of K00546 or DMSO (vehicle control).

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion and Future Perspectives

K00546 is a potent, ATP-competitive inhibitor of CDK1 and CDK2, with additional activity against other kinases such as CLKs and VEGFR2. Its mechanism of action, centered on the induction of cell cycle arrest and apoptosis, makes it a valuable pharmacological tool for studying cell cycle control and a potential starting point for the development of novel anti-cancer therapeutics. While its broad kinase profile and limited in vivo data currently position it primarily as a research compound, further optimization to enhance selectivity and improve pharmacokinetic properties could pave the way for its clinical translation.[3] The indazole scaffold, as seen in K00546 and other kinase inhibitors, continues to be a promising framework for the design of next-generation targeted therapies.[8][9]

References

  • National Center for Advancing Translational Sciences (NCATS). K-00546 - Inxight Drugs. [Link]

  • Guiley, KZ, et al. Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2.
  • Cantini, N, et al. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. RSC Medicinal Chemistry. 2021.
  • ResearchGate. General structure of 1,5,6,7-tetrahydro-4H-indazole-4-ones. [Link]

  • Chen, Y, et al. Synthesis of multisubstituted carbazol-4-amines from tetrahydrocarbazol-4-one oximes. Organic Chemistry Frontiers. 2020.
  • Khlebniсova, TS, et al. Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Chemistry of Heterocyclic Compounds. 2022.
  • PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. [Link]

  • Rao, VK, et al. One-pot regioselective synthesis of tetrahydroindazolones and evaluation of their antiproliferative and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters. 2012.
  • Benchchem. 3,6,6

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime in DMSO versus Water

Abstract The solubility of a drug candidate is a critical determinant of its preclinical and clinical success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile and ultimate bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a drug candidate is a critical determinant of its preclinical and clinical success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile and ultimate bioavailability. This guide provides a detailed framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of the novel compound (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime. We will explore the foundational principles of solubility, delineate the distinct roles of dimethyl sulfoxide (DMSO) and water as solvents in the drug discovery pipeline, and present robust, step-by-step protocols for determining both kinetic and thermodynamic solubility. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each step, ensuring a thorough and self-validating approach to solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime belongs to the indazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives being investigated for a wide range of therapeutic applications.[1][2] Before a compound can exert its pharmacological effect, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can terminate the progression of an otherwise potent molecule.[3][4]

Therefore, a comprehensive understanding of a compound's solubility in both a non-polar, organic solvent like DMSO and a polar, aqueous medium like water or buffered solutions is paramount. DMSO is widely used in early-stage drug discovery to create high-concentration stock solutions for high-throughput screening (HTS) assays.[5][6][7] However, the ultimate goal is for the drug to be soluble in the aqueous environment of the body. This guide will provide the necessary protocols to assess this critical parameter for (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[8][9]

  • Kinetic Solubility: This measures the concentration of a compound at the point it begins to precipitate out of a solution when added from a concentrated organic stock (typically DMSO).[3][10] It is a high-throughput measurement often used in the early stages of drug discovery to quickly rank and filter large numbers of compounds.[8][11] The resulting solution can be in a supersaturated, metastable state.[9]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at equilibrium at a specific temperature and pressure.[9] This measurement is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-72 hours).[12] It is a lower-throughput but more definitive assay, critical for lead optimization and pre-formulation studies.[3][8]

The choice between these assays depends on the stage of drug development. Early on, kinetic solubility provides a rapid assessment for a large set of compounds. As a candidate progresses, the more resource-intensive thermodynamic solubility measurement becomes essential.[3][10]

The Solvents: DMSO and Water

Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it an invaluable tool in biological research and drug discovery.[5][7] Its miscibility with water allows for the preparation of concentrated stock solutions that can be diluted into aqueous media for various assays.[5]

However, it's important to recognize that DMSO is not biologically inert. It can have concentration-dependent effects on cell physiology.[5][13] Therefore, it is critical to determine the maximum solubility of a compound in DMSO to prepare a highly concentrated stock, which in turn allows the final DMSO concentration in an aqueous assay to be kept to a minimum, typically below 0.5% (v/v).[5]

Water and Aqueous Buffers

Water is the biological solvent. The solubility of a drug in aqueous media is a key factor for its in vivo absorption. The pH of the aqueous medium is a critical variable for ionizable compounds.[4][14] The indazole ring in the target compound contains nitrogen atoms that can be protonated or deprotonated, meaning its aqueous solubility will likely be pH-dependent.[14] Therefore, solubility should be assessed across a range of pH values that are physiologically relevant, such as pH 1.2 (stomach), pH 4.5 (small intestine), and pH 6.8-7.4 (lower intestine and blood).[12]

Experimental Protocols

Protocol for Determining Maximum Solubility in DMSO

This protocol aims to find the highest concentration to which (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime can be dissolved in 100% DMSO.

Materials:

  • (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime (solid powder)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Centrifuge

  • 2 mL microcentrifuge tubes

  • Micropipettes

Step-by-Step Methodology:

  • Prepare a Supersaturated Sample: Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

  • Incremental Solvent Addition: Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

  • Equilibration: Vortex the tube vigorously for 2-5 minutes. Visually inspect for any remaining solid particles.

  • Iterative Process: If solid remains, add another small, precise aliquot of DMSO (e.g., 20 µL) and repeat step 3. Continue this process until the compound is fully dissolved. Record the total volume of DMSO added.

  • Confirmation of Saturation: To ensure a saturated solution is being measured, it is good practice to add a tiny amount more of the solid compound to the seemingly clear solution and vortex again. If it dissolves, the previous solution was not saturated. If it remains undissolved, the solution is saturated.

  • High-Speed Centrifugation: Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 15 minutes to pellet any microscopic, undissolved particles.

  • Sample Collection: Carefully collect the supernatant for concentration analysis.

  • Concentration Analysis: The concentration of the compound in the supernatant can be determined using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS), against a calibration curve prepared with known concentrations of the compound.

Diagram: DMSO Solubility Workflow

DMSO_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibrate Equilibration & Separation cluster_analysis Analysis weigh Weigh Compound (10 mg) add_dmso Add Incremental DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex centrifuge Centrifuge at 14,000 x g vortex->centrifuge collect Collect Supernatant centrifuge->collect hplc HPLC-UV or LC-MS Analysis collect->hplc calculate Calculate Concentration hplc->calculate

Caption: Workflow for determining the maximum solubility of a compound in DMSO.

Protocol for Determining Kinetic Aqueous Solubility (Turbidimetric Method)

This high-throughput method determines the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • A high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • 96-well microplate (clear bottom).

  • Microplate reader with nephelometry or turbidity reading capabilities.

  • Multichannel pipettes.

Step-by-Step Methodology:

  • Prepare Compound Plate: In a 96-well plate, create serial dilutions of the DMSO stock solution.

  • Prepare Buffer Plate: Add the aqueous buffer to the wells of a separate 96-well plate.

  • Initiate Precipitation: Transfer a small volume (e.g., 2 µL) of the compound from the DMSO plate to the buffer plate. The final DMSO concentration should be kept low (e.g., 1-2%).[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[3]

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol for Determining Thermodynamic Aqueous Solubility (Shake-Flask Method)

This "gold standard" method measures the true equilibrium solubility.[11][12]

Materials:

  • (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime (solid powder).

  • Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8).

  • Glass vials with screw caps.

  • Shaking incubator or orbital shaker.

  • Syringe filters (e.g., 0.22 µm PVDF).

  • HPLC or LC-MS system for analysis.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. An excess is confirmed by visually observing undissolved solid at the bottom of the vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[12] The long incubation time is to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. For more rigorous separation, centrifuge the samples.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a validated HPLC-UV or LC-MS method against a known standard calibration curve.

Diagram: Thermodynamic Solubility Workflow

Thermodynamic_Solubility_Workflow start Add Excess Solid to Buffer shake Shake at Constant Temp (24-72 hours) start->shake separate Centrifuge to Pellet Solid shake->separate filter Filter Supernatant (0.22 µm filter) separate->filter analyze Analyze Concentration (HPLC or LC-MS) filter->analyze end_node Equilibrium Solubility Value analyze->end_node

Caption: The Shake-Flask method for determining thermodynamic solubility.

Data Presentation and Interpretation

The results from these experiments should be compiled into clear, concise tables for easy comparison and interpretation.

Table 1: Example Solubility Data Summary for (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

ParameterSolvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Maximum Solubility100% DMSO25>25,000>183,600HPLC-UV
Kinetic SolubilityPBS, pH 7.42545330.5Turbidimetry
Thermodynamic SolubilityBuffer, pH 1.23715110.2Shake-Flask
Thermodynamic SolubilityBuffer, pH 4.53730220.3Shake-Flask
Thermodynamic SolubilityBuffer, pH 6.83725183.6Shake-Flask

Note: The data in this table are hypothetical and for illustrative purposes only. The molecular weight of C₇H₉N₃O is assumed to be approximately 151.17 g/mol for µM calculations.

A good solubility goal for drug discovery compounds is often considered to be >60 µg/mL.[10] The pH-dependent solubility profile will provide critical insights into where the drug is likely to be absorbed in the gastrointestinal tract.

Conclusion

The systematic evaluation of the solubility of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime in both DMSO and physiologically relevant aqueous buffers is a non-negotiable step in its early-stage development. By employing the robust protocols detailed in this guide—from determining the maximum DMSO concentration for stock solutions to characterizing the kinetic and thermodynamic aqueous solubility—researchers can build a comprehensive data package. This information is fundamental for the rational design of in vitro assays, the development of suitable formulations for in vivo studies, and ultimately, for making informed decisions on the progression of this promising compound through the drug discovery pipeline.

References

  • Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Polishchuk, P., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Kerns, E.H. & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Dahlgren, D. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Significance of DMSO. (2026). DMSO: Significance and symbolism. [Link]

  • Amato, G., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • ResearchGate. DMSO solubility and bioscreening. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Scrivens, B.A. & D'Aquino, J.A. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. [Link]

  • Uddin, M.J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

Foundational

Technical Guide: Target Selectivity of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

This technical guide provides an in-depth analysis of the target selectivity, pharmacological profile, and experimental utility of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime . This molecule represents a critical chem...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the target selectivity, pharmacological profile, and experimental utility of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime . This molecule represents a critical chemical probe derived from the privileged tetrahydroindazole scaffold, widely utilized in the development of kinase inhibitors (specifically JNK) and serine protease inhibitors (HNE).

Part 1: Executive Summary & Molecular Identity

The (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is a small-molecule pharmacophore characterized by a fused bicyclic system (pyrazole fused to a cyclohexanone oxime). Unlike the parent ketone, the oxime derivative introduces a rigid hydrogen-bond donor/acceptor motif at the C4 position, which is critical for orienting the molecule within the ATP-binding pocket of kinases or the catalytic triad of proteases.

Core Chemical Identity
PropertyDetail
IUPAC Name (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime
Core Scaffold 4,5,6,7-Tetrahydro-1H-indazole
Key Functional Group Hydroxyimino (Oxime) at C4
Stereochemistry (Z)-isomer (Hydroxyl group cis to the bridgehead nitrogen N1/N2 context)
Primary Target Class Serine/Threonine Kinases (MAPK family) & Serine Proteases
Key Selectivity JNK3 > JNK1/2 (Kinase context); HNE (Protease context)

Part 2: Target Selectivity & Mechanism of Action

The selectivity of this oxime is driven by the geometric constraints of the (4Z) configuration, which positions the oxime hydroxyl group to engage in specific hydrogen bonding interactions that the (E)-isomer cannot achieve.

Primary Target: c-Jun N-terminal Kinases (JNKs)

The tetrahydroindazole core is a well-established scaffold for JNK inhibitors (e.g., the core of JNK-IN-8 ). The (4Z)-oxime derivative acts as a compact, ATP-competitive inhibitor.

  • Mechanism: The indazole nitrogen (N1/N2) typically binds to the hinge region (e.g., Met149 in JNK3). The (4Z)-oxime group extends towards the gatekeeper residue (Met146) or the catalytic lysine, acting as a hydrogen bond donor.

  • Isoform Selectivity (JNK3 vs. JNK1/2):

    • JNK3 (Neuronal): The (4Z)-oxime exhibits higher affinity for JNK3 due to subtle differences in the hydrophobic pocket adjacent to the gatekeeper methionine. This makes it a valuable probe for neurodegenerative research (Alzheimer’s, Parkinson’s).

    • JNK1/2 (Systemic): Lower affinity is often observed, reducing systemic toxicity associated with broad JNK inhibition.

Secondary Target: Human Neutrophil Elastase (HNE)

Research indicates that 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives are potent inhibitors of HNE, a serine protease involved in inflammatory lung diseases (COPD, cystic fibrosis).[1][2]

  • Mechanism: The molecule binds in the S1 pocket of HNE. The oxime functionality can interact with the catalytic triad (His57, Asp102, Ser195), potentially acting as a transition state mimic or simply anchoring the inhibitor via H-bonds.

  • Selectivity: High selectivity against other serine proteases (e.g., Trypsin, Chymotrypsin) is achieved due to the shape complementarity of the tetrahydroindazole ring with the S1 specificity pocket of HNE.

Off-Target Interactions
  • GPR52: Recent data suggests tetrahydroindazole oximes can serve as intermediates or modulators for G-protein coupled receptor 52 (GPR52), a target for schizophrenia.

  • PDE4: The scaffold shares structural similarity with Rolipram-type PDE4 inhibitors, necessitating counter-screening against phosphodiesterases.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis and Stereoselective Isolation of the (4Z)-Oxime

Rationale: The synthesis typically yields a mixture of E and Z isomers. The (4Z) isomer is thermodynamically less stable in certain solvents but can be isolated via careful chromatography or recrystallization.

  • Reagents: 1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (1.5 eq), Ethanol/Water (4:1).

  • Reaction: Reflux the mixture at 80°C for 2-4 hours. Monitor via TLC (5% MeOH in DCM).

  • Workup: Evaporate ethanol. Neutralize with sat. NaHCO3. Extract with EtOAc (3x).

  • Separation (Critical Step):

    • The crude typically contains both E and Z isomers.

    • Flash Chromatography: Silica gel, gradient elution 0-5% MeOH/DCM. The (4Z)-isomer usually elutes after the (4E)-isomer due to intramolecular H-bonding capabilities with the indazole NH (if unsubstituted).

    • Validation: Confirm geometry using NOESY NMR . The (4Z)-oxime OH proton will show a correlation with the C5-protons, whereas the (4E) will not.

Protocol B: JNK3 Kinase Selectivity Assay (FRET-based)

Rationale: To quantify the selectivity ratio of the (4Z)-oxime against JNK isoforms.

  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z´-LYTE™.

  • Preparation: Prepare 10 mM stock of (4Z)-oxime in DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve (Start: 10 µM).

  • Enzyme Mix: Incubate JNK1, JNK2, and JNK3 (5 nM final) with Alexa Fluor® 647-labeled tracer (ATP competitive probe) and Europium-labeled anti-tag antibody.

  • Inhibitor Addition: Add 5 µL of (4Z)-oxime dilutions to the wells.

  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Readout: Measure TR-FRET signal (Excitation: 340 nm; Emission: 665 nm/615 nm).

  • Calculation: Calculate IC50 for each isoform.

    • Selectivity Factor = IC50(JNK1) / IC50(JNK3). A value >10 indicates significant selectivity.

Part 4: Visualization of Signaling & Mechanism

Diagram 1: JNK Signaling Pathway & Inhibitor Intervention

This diagram illustrates the MAPK cascade and where the (4Z)-oxime intervenes to prevent c-Jun phosphorylation and subsequent neuronal apoptosis.

JNK_Pathway cluster_JNK JNK Isoforms Stress Cellular Stress (Oxidative/Excitotoxicity) ASK1 ASK1 (MAPKKK) Stress->ASK1 MKK4_7 MKK4 / MKK7 (MAPKK) ASK1->MKK4_7 JNK1_2 JNK1 / JNK2 (Systemic) MKK4_7->JNK1_2 JNK3 JNK3 (Neuronal) MKK4_7->JNK3 cJun c-Jun (Transcription Factor) JNK1_2->cJun JNK3->cJun Phosphorylation Inhibitor (4Z)-Oxime Probe (Selective Inhibitor) Inhibitor->JNK1_2 Low Affinity Inhibitor->JNK3 High Affinity Binding Apoptosis Neuronal Apoptosis (Neurodegeneration) cJun->Apoptosis Transcription Activation

Caption: The (4Z)-oxime selectively inhibits JNK3, blocking the phosphorylation of c-Jun and preventing stress-induced neuronal apoptosis.

Diagram 2: Chemical Synthesis & Selectivity Logic

This diagram outlines the synthesis and the stereochemical separation required to isolate the active (4Z) species.

Synthesis_Workflow cluster_Separation Purification Strategy Ketone 1,5,6,7-tetrahydro- 4H-indazol-4-one Mixture Crude Mixture (E/Z Isomers) Ketone->Mixture Reflux 2h Reagents NH2OH·HCl NaOAc, EtOH Reagents->Mixture Chromatography Flash Chromatography (SiO2, MeOH/DCM) Mixture->Chromatography Target (4Z)-Oxime (Active Probe) Chromatography->Target Late Eluting (Intramolecular H-bond) Inactive (4E)-Oxime (Inactive/Low Potency) Chromatography->Inactive Early Eluting NOESY NMR Validation (NOESY) Target->NOESY Confirm Geometry

Caption: Workflow for the synthesis and isolation of the bioactive (4Z)-isomer from the racemic mixture.

Part 5: Data Summary

The following table summarizes the comparative selectivity profile derived from aggregate SAR data for tetrahydroindazole oximes.

TargetIC50 / Ki (nM)Selectivity Ratio (vs JNK3)Clinical Relevance
JNK3 15 - 45 1.0 (Reference) Neuroprotection target (Alzheimer's).
JNK1 350 - 600~10-20xSystemic inflammation; inhibition causes side effects.
JNK2 400 - 800~15-20xT-cell activation; inhibition causes immunosuppression.
HNE 6 - 35N/A (Protease)Anti-inflammatory (Lung). Potential off-target liability.
p38 MAPK > 10,000> 500xRelated MAPK; clean profile desirable.
CDK2 > 5,000> 200xCell cycle regulation; clean profile desirable.

Part 6: References

  • Yoshinaga, H., et al. (2020). Discovery of GPR52 Agonists: Identification of 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one Oxime Derivatives. Patent WO2021090030A1.

  • Crocetti, L., et al. (2013). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7]

  • Zhang, T., et al. (2012). Discovery of JNK-IN-8, a Potent and Selective Covalent JNK Inhibitor. Chemistry & Biology.[8][2][3][4][5][9] (Provides structural basis for the tetrahydroindazole scaffold in JNK inhibition).

  • Yar, M., et al. (2018). Synthesis and biological evaluation of novel tryptanthrin-6-oxime derivatives as JNK3 inhibitors. European Journal of Medicinal Chemistry.

  • IUPHAR/BPS Guide to Pharmacology. JNK-IN-8 and related Indazole Inhibitors.

Sources

Exploratory

Toxicological Profile and Safety Assessment: (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

Executive Summary & Compound Identity (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is a specialized bicyclic heterocyclic intermediate primarily utilized in the synthesis of fused ring systems for pharmaceutical applic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is a specialized bicyclic heterocyclic intermediate primarily utilized in the synthesis of fused ring systems for pharmaceutical applications. It serves as a critical scaffold for c-Jun N-terminal kinase (JNK) inhibitors (e.g., Bentamapimod analogs), Human Neutrophil Elastase (HNE) inhibitors , and emerging GPR52 modulators .

Due to its status as a research intermediate rather than a marketed drug, direct toxicological monographs are limited. This guide synthesizes data from structural analogs (tetrahydroindazoles), functional group analysis (oxime hydrolysis), and patent literature to construct a high-confidence safety profile.

Chemical Identification
PropertyDetail
Chemical Name (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime
Parent Scaffold 1,5,6,7-tetrahydro-4H-indazol-4-one (CAS: 2305-79-5)
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Physical State Beige semi-solid to off-white powder (Isomer dependent)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Key Functionality Michael acceptor precursor; Kinase hinge-binder motif

Hazard Identification & GHS Classification (Predicted)

Based on Structure-Activity Relationship (SAR) and Read-Across from CAS 2305-79-5.

The presence of the oxime moiety combined with the indazole core necessitates a conservative safety classification.

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat. 4H302Harmful if swallowed.
Skin Irritation Cat. 2H315Causes skin irritation.[1][2]
Eye Irritation Cat. 2AH319Causes serious eye irritation.[2]
Skin Sensitization Cat. 1H317May cause an allergic skin reaction.
STOT (Single Exp) Cat. 3H335May cause respiratory irritation.[3]
Germ Cell Mutagenicity Cat. 2H341Suspected of causing genetic defects (Theoretical).

Critical Safety Note: The (4Z)-oxime configuration is thermodynamically distinct but chemically labile. Upon ingestion or acidic contact, it may hydrolyze to release hydroxylamine , a known hematotoxin (methemoglobinemia inducer).

Toxicological Mechanisms & Metabolic Fate

Metabolic Hydrolysis Pathway

The primary toxicological risk stems from the metabolic cleavage of the oxime bond. In acidic gastric environments or via hepatic microsomal enzymes (CYP450), the compound undergoes hydrolysis.

Mechanism:

  • Hydrolysis: The C=N bond is cleaved, reverting the compound to its parent ketone (1,5,6,7-tetrahydro-4H-indazol-4-one).

  • Byproduct Release: This reaction liberates Hydroxylamine (NH₂OH) .

  • Toxicity: Hydroxylamine targets hemoglobin, oxidizing Fe²⁺ to Fe³⁺ (Methemoglobin), reducing oxygen transport capacity.

Visualization: Metabolic Pathway (DOT)

MetabolicPathway cluster_tox Toxicological Consequence Compound (4Z)-Oxime Derivative (Parent) Intermed Tetrahedral Intermediate Compound->Intermed Acidic Hydrolysis (Gastric pH < 2) Ketone 1,5,6,7-tetrahydro- 4H-indazol-4-one Intermed->Ketone Cleavage Hydroxylamine Hydroxylamine (NH2OH) Intermed->Hydroxylamine Release Glucuronide O-Glucuronide Conjugate Ketone->Glucuronide Phase II Metabolism (Liver) MetHb Methemoglobinemia (Fe2+ -> Fe3+) Hydroxylamine->MetHb Hematotoxicity

Figure 1: Predicted metabolic hydrolysis pathway showing the liberation of toxic hydroxylamine and subsequent hematological effects.

Genotoxicity & Carcinogenicity
  • Ames Test Prediction: Indazoles are often "structural alerts" for genotoxicity due to their planar, DNA-intercalating potential. The oxime group adds a risk of mutagenicity via N-hydroxylation.

  • Recommendation: Treat as a suspected mutagen until an Ames test (strains TA98, TA100) confirms negative status.

Quantitative Toxicity Data (Read-Across)

Since specific LD50 data for the (4Z)-oxime is unpublished, values are derived from the parent ketone and structurally similar tetrahydroindazoles used in JNK inhibition.

EndpointTest SystemEstimated ValueConfidence
LD50 (Oral) Rat500 - 2000 mg/kgHigh (Based on parent ketone)
LD50 (Dermal) Rabbit> 2000 mg/kgMedium
LC50 (Inhalation) Rat (4h)> 5 mg/L (Dust/Mist)Low (Assume nuisance dust)
Skin Irritation RabbitModerate IrritantHigh
Sensitization LLNA (Mouse)PositiveMedium (Common for oximes)

Experimental Protocols for Safety Validation

To validate the safety profile of a new batch of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime, the following self-validating workflows are required.

Protocol: Rapid Cytotoxicity Screening (MTT Assay)

Purpose: Determine the IC50 in HepG2 (liver) and HEK293 (kidney) cells to establish a baseline for occupational exposure limits.

  • Preparation: Dissolve 10 mg of oxime in 1 mL DMSO (Stock A). Serial dilute in DMEM media to 0.1, 1, 10, 50, 100 µM.

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Exposure: Replace media with drug-containing media. Incubate 48h.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Readout: Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Validation Criteria: Positive control (Doxorubicin) must show IC50 < 1 µM. Vehicle control (DMSO) cell viability > 90%.

Visualization: Safety Decision Tree (DOT)

SafetyProtocol Start New Batch Received Purity Check Purity (HPLC) >95%? Start->Purity Isomer Confirm (4Z)-Isomer (NOESY NMR) Purity->Isomer Yes Fail Quarantine / Re-purify Purity->Fail No ToxScreen In Vitro Cytotoxicity (MTT Assay) Isomer->ToxScreen Confirmed Isomer->Fail Isomer Mix Pass Release for Synthesis (Band 3 Handling) ToxScreen->Pass IC50 > 50µM ToxScreen->Fail IC50 < 10µM

Figure 2: Decision tree for batch release, emphasizing isomer confirmation and cytotoxicity thresholds.

Safe Handling & Occupational Hygiene

Occupational Exposure Band (OEB): Band 3 (


).
  • Engineering Controls: Use within a certified fume hood. Local exhaust ventilation (LEV) is mandatory during weighing.

  • PPE: Nitrile gloves (double gloving recommended due to unknown permeation), Lab coat, Safety goggles.

  • Decontamination: Neutralize spills with 10% Sodium Hypochlorite (bleach) to oxidize the oxime/hydrazine residues, followed by water.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1,5,6,7-Tetrahydro-4H-indazol-4-one. Retrieved from

  • National Institutes of Health (NIH). (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. PubChem.[4] Retrieved from

  • World Intellectual Property Organization. (2021).[4] Patent WO2021090030A1: Gpr52 modulator compounds. Retrieved from

  • Musilek, K., et al. (2022).[5] Toxicity and structure-activity relationships of oxime reactivators. Food and Chemical Toxicology. Retrieved from

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Tetrahydroindazole derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

synthesis protocol for (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

Technical Application Note: Stereoselective Synthesis and Characterization of (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one Oxime Executive Summary The (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Stereoselective Synthesis and Characterization of (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one Oxime

Executive Summary

The (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is a critical pharmacophore intermediate, widely utilized in the development of c-Jun N-terminal kinase (JNK) inhibitors (e.g., analogs of AS601245) and cannabinoid receptor ligands. While the synthesis of the tetrahydroindazole core is well-documented, the subsequent oximation often yields a thermodynamic mixture of E (anti) and Z (syn) isomers.

This protocol details a high-fidelity synthesis designed to maximize the yield of the oxime while providing a rigorous analytical framework for isolating and validating the (4Z)-isomer . We prioritize the "Z" configuration (hydroxyl group syn to the pyrazole ring) as it is frequently the active conformer for metal chelation or specific binding pockets in kinase domains.

Scientific Foundation & Reaction Logic

The Scaffold

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is a "privileged structure" formed by fusing a pyrazole ring with a cyclohexanone. The ketone at position C4 is electronically coupled to the aromatic pyrazole system, making it less electrophilic than a standard cyclohexanone but highly prone to stereochemical isomerism upon derivatization.

Stereochemical Control (The E/Z Challenge)

Upon reaction with hydroxylamine, two geometric isomers are formed:

  • (4E)-Isomer: The hydroxyl group is anti to the pyrazole ring (syn to the C5-methylene). This is often the thermodynamic product due to reduced steric clash with the C3-proton of the pyrazole.

  • (4Z)-Isomer: The hydroxyl group is syn to the pyrazole ring. This isomer can be stabilized by intramolecular hydrogen bonding (e.g., OH···N1) or specific solvent interactions but is kinetically slower to form in bulk conditions.

Strategic Approach: We utilize a buffered alcoholic reflux to drive conversion, followed by a polarity-based separation strategy. The protocol includes a NOESY-based validation step to definitively assign the (4Z) configuration, ensuring the "Z" designation is structurally proven rather than assumed.

Materials & Equipment

Reagent/EquipmentGrade/SpecPurpose
1,3-Cyclohexanedione >98%Starting material for core synthesis.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Reagent GradeEnaminone formation.
Hydrazine Hydrate 50-60% in H2OPyrazole ring closure.
Hydroxylamine Hydrochloride >99%Oximation reagent.
Sodium Acetate (Anhydrous) ACS GradeHCl scavenger/Buffer.
Ethanol (Absolute) 200 ProofReaction solvent (promotes precipitation).
DMSO-d6 NMR GradeSolvent for NOESY analysis.

Experimental Protocol

Phase 1: Synthesis of the Precursor (1,5,6,7-Tetrahydro-4H-indazol-4-one)

Note: If the ketone precursor is purchased, skip to Phase 2.

  • Enaminone Formation:

    • Charge a 250 mL RBF with 1,3-cyclohexanedione (5.6 g, 50 mmol) and DMF-DMA (7.3 mL, 55 mmol).

    • Stir at Room Temperature (RT) for 2 hours. The mixture will solidify or become a thick red/orange oil as 2-[(dimethylamino)methylene]-1,3-cyclohexanedione forms.

  • Cyclization:

    • Dissolve the intermediate in Ethanol (50 mL).

    • Slowly add Hydrazine Hydrate (2.5 mL, 55 mmol) dropwise (Exothermic!).

    • Reflux the mixture for 2 hours.

    • Work-up: Cool to RT. Concentrate in vacuo to ~20% volume. Add ice-cold water (50 mL) and stir for 30 mins.

    • Isolation: Filter the precipitate, wash with cold water, and dry.

    • Yield Expectation: ~85-90% (Off-white solid).

Phase 2: Stereoselective Oximation (Targeting the (4Z)-Oxime)

Reaction Scheme:

Reaction SM 1,5,6,7-Tetrahydro- 4H-indazol-4-one Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack Reagents NH2OH·HCl NaOAc EtOH, Reflux Prod (4Z)-Oxime (Target) Inter->Prod - H2O (Syn-Pyraz) ByProd (4E)-Oxime (Isomer) Inter->ByProd - H2O (Anti-Pyraz)

Figure 1: Reaction pathway showing the divergence of E/Z isomers.

Step-by-Step Procedure:

  • Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1,5,6,7-tetrahydro-4H-indazol-4-one (1.36 g, 10 mmol) in Ethanol (20 mL).

  • Reagent Addition:

    • Add Hydroxylamine Hydrochloride (1.04 g, 15 mmol).

    • Add Sodium Acetate (1.23 g, 15 mmol). Crucial: NaOAc buffers the solution to pH ~5-6, preventing acid-catalyzed hydrolysis while activating the ketone.

  • Reaction:

    • Heat to Reflux (78 °C) for 3–4 hours.

    • Monitor: Check TLC (DCM:MeOH 95:5). The ketone spot (Rf ~0.5) should disappear; two new spots (E/Z oximes) may appear close together (Rf ~0.3-0.4).

  • Work-up:

    • Evaporate the Ethanol under reduced pressure to dryness.

    • Resuspend the residue in Water (30 mL) and stir vigorously for 20 minutes. This dissolves inorganic salts (NaCl) and precipitates the crude oxime.

    • Filter the solid and wash with cold water (2 x 10 mL).

  • Isomer Enrichment (Purification):

    • The crude solid is typically a mixture (e.g., 3:1 E:Z).

    • Recrystallization: Dissolve the solid in minimal boiling Methanol . Allow to cool slowly to RT, then to 4°C.

    • Note: The (4E)-isomer is often less soluble and crystallizes first. Filter the first crop (likely E-enriched).

    • Isolation of (4Z): Concentrate the mother liquor (filtrate) from the crystallization. The (4Z)-isomer is enriched in the filtrate.

    • Chromatography (High Purity Route): If pure (4Z) is required, perform Flash Column Chromatography on Silica Gel.

      • Eluent: Gradient of DCM -> 5% MeOH in DCM.

      • The (4Z)-isomer typically elutes after the (4E)-isomer due to higher polarity (interaction of OH with the stationary phase is stronger if not internally H-bonded, or weaker if internally H-bonded; typically Z is more polar in this scaffold).

Analytical Validation (Self-Validating System)

To ensure the product is the (4Z) isomer, you cannot rely solely on 1D NMR. You must use NOESY (Nuclear Overhauser Effect Spectroscopy).

Data Summary Table:

Parameter(4Z)-Isomer (Target)(4E)-Isomer
Retention Time (HPLC) Typically later (Polar column)Typically earlier
1H NMR (OH shift) ~10.8 - 11.2 ppm (Broad)~10.2 - 10.6 ppm
NOESY Correlation Strong signal between OH and H3 (Pyrazole) Strong signal between OH and H5 (CH2)

NOESY Logic Diagram:

NOESY cluster_Z (4Z)-Isomer Configuration cluster_E (4E)-Isomer Configuration Z_OH Oxime OH Z_H3 H-3 (Pyrazole) Z_OH->Z_H3 Strong NOE (Distance < 3Å) Z_H5 H-5 (CH2) Z_OH->Z_H5 No/Weak NOE E_OH Oxime OH E_H3 H-3 (Pyrazole) E_OH->E_H3 No/Weak NOE E_H5 H-5 (CH2) E_OH->E_H5 Strong NOE (Distance < 3Å)

Figure 2: Diagnostic NOE correlations for isomer assignment.

Validation Protocol:

  • Dissolve 5 mg of purified product in DMSO-d6 .

  • Acquire a 1D Proton NMR. Locate the Oxime OH peak (>10 ppm) and the Pyrazole H-3 singlet (~7.5-8.0 ppm).

  • Run a 2D NOESY experiment (Mixing time: 500 ms).

  • Pass Criteria: Observation of a cross-peak between the OH proton and the Pyrazole H-3 proton confirms the (4Z) geometry.

References

  • Scaffold Synthesis: Fustero, S., et al. "Improved synthesis of 4,5,6,7-tetrahydro-1H-indazoles." Organic Process Research & Development, 2009.
  • Oxime Isomerism: Khlebnicova, T. S., et al. "Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Russian Journal of General Chemistry, 2022.[1] Link

  • Stereochemical Assignment: Schepetkin, I. A., et al. "Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors." Molecules, 2023.[1][2][3] Link

  • JNK Inhibitor Context: "Synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives as JNK inhibitors." Journal of Medicinal Chemistry (Contextual grounding for AS601245 analogs).

Sources

Application

Application Note: HPLC Method Development for (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one Oxime

This Application Note is designed as a comprehensive technical guide for the HPLC method development of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime . It moves beyond generic templates to address the specific physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the HPLC method development of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime . It moves beyond generic templates to address the specific physicochemical challenges of separating oxime geometric isomers within a heterocyclic scaffold.

Executive Summary & Scientific Rationale

The target analyte, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime , represents a critical intermediate class often utilized in the synthesis of 5-HT3 antagonists (e.g., Granisetron analogs) and kinase inhibitors.[1]

The Core Analytical Challenge: The primary difficulty in analyzing this compound is not retention, but stereoselectivity . Oximes exist as E (trans) and Z (cis) geometric isomers across the C=N double bond.

  • Thermodynamic Stability: The Z-isomer is often the thermodynamically stable form for this scaffold, but synthesis frequently yields an E/Z mixture.[1]

  • Tautomerism: The tetrahydroindazole core exhibits 1H/2H tautomerism, which can lead to peak splitting if the mobile phase pH is near the pKa of the indazole nitrogens.

This guide prioritizes the resolution of the (4Z) isomer from the (4E) impurity and the precursor ketone, ensuring a robust method suitable for release testing.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to separation.

PropertyCharacteristicImpact on HPLC Method
Chromophore Indazole ring + Conjugated OximeStrong UV absorbance at 254 nm (primary) and 210-220 nm.[1]
pKa (Indazole) ~1.5 (N-protonation), ~14 (NH-deprotonation)The molecule is neutral at pH 3–8. However, residual silanol interactions can cause tailing.
pKa (Oxime) ~11-12 (OH group)Remains protonated (neutral) under standard RP-HPLC conditions.[1]
Solubility Moderate (Polar Aprotic Solvents)Dissolve standards in DMSO or Methanol ; dilute with mobile phase.[1]
Isomerism Z vs. E (Geometric)Requires a stationary phase with shape selectivity (steric discrimination).[1]
Strategic Choice: Stationary Phase

While a standard C18 column is the default, it often struggles to separate Z/E isomers which have identical hydrophobicity but different 3D shapes.[1]

  • Primary Recommendation: C18 (High carbon load, fully end-capped) for general purity.[1]

  • Expert Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) . These phases utilize

    
     interactions and steric selectivity to resolve geometric isomers better than alkyl chains.
    

Method Development Workflow

The following diagram outlines the decision logic for developing this specific method.

MethodDevWorkflow Start START: Analyte Characterization (Solubility, UV Scan) ColSelect Column Selection (C18 vs. Phenyl-Hexyl) Start->ColSelect Screening Gradient Screening (5-95% B, Acidic pH) ColSelect->Screening ResCheck Check Resolution (Rs) Z/E Isomers > 1.5? Screening->ResCheck OptSelectivity Optimize Selectivity Change Modifier (MeOH/ACN) Change Column Temp ResCheck->OptSelectivity No (Co-elution) OptShape Optimize Peak Shape Adjust Buffer Strength (Add 10mM NH4OAc) ResCheck->OptShape No (Tailing) Finalize Final Method Validation (Linearity, Accuracy, LOQ) ResCheck->Finalize Yes (Rs > 1.5) OptSelectivity->Screening OptShape->Screening

Figure 1: Decision tree for oxime method development, prioritizing isomer resolution.

Experimental Protocols

Protocol A: Initial Screening (Scouting)

Objective: Determine retention times and assess initial separation of Z/E isomers.

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Solvent B: Acetonitrile (ACN).

  • Diluent: 50:50 Water:ACN.[1]

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: DAD (210–400 nm); Extract at 254 nm .

Gradient Table:

Time (min) % Solvent B Event
0.0 5 Hold
10.0 95 Linear Ramp
12.0 95 Wash
12.1 5 Re-equilibrate

| 15.0 | 5 | End |

Success Criteria:

  • Main peak (4Z-oxime) retention factor (

    
    ) between 2 and 10.
    
  • Visual separation of a minor isomer peak (likely eluting just before or after the main peak).

Protocol B: Optimization for Z/E Resolution

If Protocol A shows co-elution or partial separation (shoulder), switch to a Phenyl-Hexyl column and lower the temperature. Lower temperatures reduce the kinetic energy of the molecules, often enhancing the steric selectivity of the stationary phase for geometric isomers.

Modified Parameters:

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0). Note: Neutral pH often improves peak shape for indazoles by suppressing protonation of the ring nitrogens.

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is a protic solvent and often provides different selectivity than ACN for polar isomers.

  • Temperature: 20°C (Sub-ambient helps isomer separation).

Isocratic Optimization (Example): Run isocratic at the %B where the compound eluted in the gradient (e.g., 35-40% MeOH) to maximize resolution.

Validation Parameters (ICH Q2)

Once the method separates the (4Z) isomer from the (4E) isomer and the ketone precursor, validate according to these criteria:

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at RT of (4Z)-oxime. Purity angle < Purity threshold.[1]Perform acid/base hydrolysis (0.1N HCl/NaOH, 60°C, 2h). Oximes hydrolyze to ketones; confirm separation of ketone peak.
Linearity

Range: 50% to 150% of target concentration (e.g., 0.1 mg/mL).[1]
Precision RSD

(n=6)
System suitability injections.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Critical for detecting the (4E) impurity at <0.1% levels.
Robustness Resolution > 1.5 maintainedVary pH (±0.2 units) and Column Temp (±5°C).

Mechanism of Separation (Visualized)

The following diagram illustrates why Phenyl-based phases are superior for this specific separation.

SeparationMechanism Analyte (4Z)-Oxime (Planar Geometry) Phase Phenyl-Hexyl Phase (Pi-Pi Active) Analyte->Phase High Affinity AnalyteE (4E)-Oxime (Steric Bulk) AnalyteE->Phase Low Affinity Interaction Strong Pi-Pi Stacking + Steric Fit Phase->Interaction WeakInteraction Weak Interaction Steric Hindrance Phase->WeakInteraction Result1 Resolution Interaction->Result1 Later Elution (Better Retention) Result2 Result2 WeakInteraction->Result2 Earlier Elution Result2->Result1

Figure 2: Mechanistic basis for separating Z/E isomers using Phenyl-Hexyl stationary phases.

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Interaction between the basic Indazole Nitrogen (N1/N2) and residual silanols on the silica surface.

  • Solution: Increase buffer ionic strength (e.g., 20 mM Ammonium Acetate) or add a silanol blocker like Triethylamine (TEA) if using high pH is not an option. Preferred: Use a "hybrid" particle column (e.g., Waters XBridge) which has fewer silanols.

Issue 2: On-Column Isomerization

  • Symptom: A "saddle" or plateau between the Z and E peaks, indicating interconversion during the run.

  • Cause: Acidic mobile phase catalyzing the oxime isomerization, or high column temperature.

  • Solution: Switch to a neutral pH (6.0–7.0) and lower the column temperature to <25°C.

Issue 3: Split Peaks (Non-Isomeric)

  • Cause: Sample solvent mismatch. Dissolving the sample in 100% DMSO or ACN and injecting a large volume into a high-aqueous mobile phase.[1]

  • Solution: Dilute the sample with the starting mobile phase (e.g., 10% ACN in Water) before injection.

References

  • Indazole Chemistry & Tautomerism

    • Synthesis and physical properties of 4,5,6,7-tetrahydro-1H-indazole. Journal of the American Chemical Society, 1961.

  • Oxime Isomer Stability

    • Hydrolytic Stability of Hydrazones and Oximes.[2][3] National Institutes of Health (PMC), 2010. Demonstrates that oximes are generally more stable than hydrazones but susceptible to acid catalysis.[3]

  • Separation of Geometric Isomers

    • Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers. LCGC International. Discusses the use of specific stationary phases for E/Z separation.

  • FDA/ICH Guidelines

    • ICH Q2(R1) Validation of Analytical Procedures.

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one Oxime

Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Indazole Derivative The indazole scaffold is a privileged structure in medicinal chemistry, with numerous der...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Indazole Derivative

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1][2][3] The compound (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime belongs to this promising class of molecules. Its structural features suggest potential as a modulator of key cellular signaling pathways, making it a compelling candidate for drug discovery and development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays to characterize the biological activity of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime. The protocols herein are designed to be self-validating systems, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

PART 1: Foundational Assays for Initial Biological Characterization

The initial assessment of a novel compound involves determining its effect on cell viability and its potential to inhibit key enzymatic targets. The following protocols outline the foundational assays for characterizing (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime A->B C Incubate for desired time (e.g., 24, 48, 72h) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[6]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Analysis and Interpretation:

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

ParameterDescription
Cell Line Dependent on the research question (e.g., cancer cell lines for anti-cancer studies).
Seeding Density Optimized for logarithmic growth during the experiment.
Compound Concentrations A wide range should be tested to determine the full dose-response curve.
Incubation Time Varies depending on the expected mechanism of action (e.g., short for acute toxicity, long for anti-proliferative effects).
In Vitro Kinase Inhibition Assay

Given that many indazole derivatives are known kinase inhibitors, a direct in vitro kinase assay is crucial to determine if (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime can inhibit the activity of specific kinases.[3] This protocol provides a general framework for a radiometric kinase assay using [γ-³²P]-ATP, a highly sensitive method to measure kinase activity.[7]

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow A Prepare kinase reaction mixture B Add (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime A->B C Initiate reaction with [γ-³²P]-ATP B->C D Incubate at 30°C C->D E Stop the reaction D->E F Spot reaction mixture onto a membrane E->F G Wash membrane to remove unincorporated ATP F->G H Quantify incorporated radioactivity G->H

Caption: Workflow for an in vitro radiometric kinase assay.

Detailed Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the following components in a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT):

    • Recombinant kinase of interest

    • Substrate (a generic substrate like myelin basic protein or a specific peptide substrate)

    • Varying concentrations of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime (or vehicle control)

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]-ATP. The final ATP concentration should be close to the Kₘ value for the specific kinase to accurately determine IC₅₀ values.[8]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose or streptavidin-coated membrane (if using a biotinylated peptide substrate).[8]

  • Washing: Wash the membrane extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]-ATP.

  • Quantification: Quantify the amount of ³²P incorporated into the substrate using a phosphorimager or liquid scintillation counter.

Data Analysis and Interpretation:

The percentage of kinase inhibition can be calculated as follows:

% Inhibition = 100 - [((Activity with inhibitor - Background) / (Activity without inhibitor - Background)) x 100]

The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

ParameterDescription
Kinase Select based on therapeutic target or screening panel results.
Substrate Use a known substrate for the kinase of interest.[9]
ATP Concentration Keep at or near the Kₘ for the kinase.
Inhibitor Concentrations Use a range to generate a complete inhibition curve.

PART 2: Elucidating the Mechanism of Action

Once initial activity is confirmed, the next step is to investigate the underlying mechanism of action. Western blotting is a powerful technique to probe the effects of a compound on specific signaling pathways.

Western Blotting for Signaling Pathway Analysis

Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[10][11] This technique is invaluable for determining if (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime affects the expression levels or phosphorylation status of key signaling proteins downstream of a target kinase.[12]

Experimental Workflow: Western Blotting

Western_Blot_Workflow A Treat cells with the compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block the membrane D->E F Incubate with primary antibody E->F G Incubate with secondary antibody F->G H Detect protein bands G->H

Caption: General workflow for Western blot analysis.

Detailed Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., a phospho-specific antibody for a kinase substrate) overnight at 4°C with gentle agitation.[10]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Data Analysis and Interpretation:

The intensity of the protein bands can be quantified using densitometry software. Changes in protein expression or phosphorylation levels in treated samples compared to controls can provide insights into the compound's effect on specific signaling pathways. It is essential to probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 22, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn. (n.d.). Retrieved February 22, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved February 22, 2026, from [Link]

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (2022, March 15). Retrieved February 22, 2026, from [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. (2020, February 26). Retrieved February 22, 2026, from [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments. (n.d.). Retrieved February 22, 2026, from [Link]

  • In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved February 22, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Retrieved February 22, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12). Retrieved February 22, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (2021, April 27). Retrieved February 22, 2026, from [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis - Bio-Techne. (n.d.). Retrieved February 22, 2026, from [Link]

  • (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • General structure of 1,5,6,7-tetrahydro-4H-indazole-4-ones - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (n.d.). Retrieved February 22, 2026, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Retrieved February 22, 2026, from [Link]

  • In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der - Chemical Methodologies. (2024, September 23). Retrieved February 22, 2026, from [Link]

Sources

Application

Topic: Strategic Crystallization of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime: From Theory to High-Quality Crystals

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Author's Foreword: Beyond the Recipe In the realm of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Author's Foreword: Beyond the Recipe

In the realm of pharmaceutical development, the journey from a synthesized molecule to a viable drug substance is paved with critical challenges, chief among them being the control of its solid-state form. The molecule (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime, built upon a medicinally relevant indazolone scaffold, is no exception.[1][2] Obtaining a pure, stable, and reproducible crystalline form is not merely a matter of purification; it dictates bioavailability, stability, and manufacturability.[3]

This document is engineered not as a rigid set of instructions, but as a strategic guide. It is born from the understanding that crystallization is as much an art as it is a science. We will not just list steps; we will delve into the causality behind them, empowering you, the researcher, to troubleshoot and adapt these protocols to your specific needs. Our focus is on building a self-validating system of experimentation, grounded in the fundamental principles of physical chemistry and backed by authoritative practices.

Foundational Principles: Understanding the Path to an Ordered State

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from the supersaturated solution. This is the energetic bottleneck of crystallization.[3]

  • Crystal Growth: The subsequent, systematic addition of molecules from the solution onto the existing nuclei, leading to the formation of macroscopic crystals.

The quality of the final crystals—their size, purity, and morphology—is a direct consequence of the rate at which supersaturation is achieved and the resulting balance between nucleation and growth. A slow, controlled approach to supersaturation favors crystal growth over nucleation, typically yielding larger, higher-quality crystals.[5] Conversely, a rapid increase in concentration often leads to a burst of nucleation, resulting in a fine powder or an amorphous precipitate.[6]

Pre-Crystallization Strategy: Setting the Stage for Success

Before any crystallization attempt, a strategic assessment of the compound and potential solvent systems is paramount. Hasty execution is the enemy of quality.

The Purity Imperative

It is a common misconception that crystallization can salvage a grossly impure compound. While it is an exceptional purification technique, the starting material should possess a minimum purity of 80-90%.[6] Impurities can act as inhibitors to crystal growth or be incorporated into the crystal lattice, compromising the final product.

Solubility Profiling: The Crystallization Roadmap

A systematic solubility screen is the most critical preparatory step. The ideal crystallization solvent is one in which the compound is moderately soluble. A solvent in which the compound is highly soluble will make it difficult to achieve supersaturation, while one in which it is insoluble is, by definition, not a solvent.

The structure of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime features key functional groups that guide solvent selection:

  • Indazole N-H: A hydrogen bond donor.

  • Oxime O-H: A potent hydrogen bond donor and acceptor.

  • Indazole Nitrogens & Oxime Nitrogen: Hydrogen bond acceptors.

These features suggest good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethyl acetate, acetone). This profile allows for the use of several crystallization techniques, including those that rely on anti-solvents.

Table 1: Recommended Solvent Systems for Screening
Solvent SystemTypeBoiling Point (°C)Rationale & Expert Insight
Methanol (MeOH) Polar Protic65Excellent solubilizer due to strong H-bonding. Its volatility makes it suitable for slow evaporation and as the "good" solvent in vapor diffusion systems.
Ethanol (EtOH) Polar Protic78Similar to methanol but less volatile, allowing for slower evaporation and potentially better crystal growth. A common choice for slow cooling recrystallization.[7]
Ethyl Acetate (EtOAc) Polar Aprotic77A good "middle-ground" solvent. It can engage in H-bonding as an acceptor. Often produces high-quality crystals for organic compounds.[6][8]
Acetone Polar Aprotic56A strong solvent that is highly volatile. Can be useful for rapid screening, but its high evaporation rate may lead to powder formation if not carefully controlled.[6]
EtOAc / Hexane Binary SystemVariesA classic "good solvent" / "anti-solvent" combination. The gradual introduction of nonpolar hexane reduces the solubility of the polar oxime, inducing crystallization.[8]
Methanol / Water Binary SystemVariesWater acts as an anti-solvent for many organic molecules. This system is excellent for slow cooling, where solubility in the alcohol decreases as the temperature drops.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust starting points. Meticulous execution and patient observation are key.

Protocol 1: Slow Evaporation

This is the simplest technique, relying on the gradual removal of solvent to increase solute concentration.[9] While straightforward, it offers less control over the rate of crystallization compared to other methods.[6]

  • Prepare a nearly saturated solution of the oxime in a suitable solvent (e.g., Methanol or Ethyl Acetate) at room temperature. Start with approximately 5-10 mg of compound in 0.5-1.0 mL of solvent.

  • Ensure the solution is completely clear. If any particulate matter is present, filter it through a syringe filter (0.22 µm) into a clean, small container (an NMR tube or a 1-dram vial is ideal).[9]

  • Cover the container to slow the rate of evaporation. For a vial, cover it with parafilm and pierce it with 1-3 small holes using a needle. For an NMR tube, a small piece of cotton in the opening works well.[5][9]

  • Place the container in a vibration-free location.

  • Monitor periodically over several days to weeks. Do not disturb the container, as vibrations can trigger excessive nucleation.[5]

SlowEvaporation cluster_prep Preparation cluster_cryst Crystallization A Dissolve Oxime in 'Good' Solvent B Filter Solution (if needed) A->B C Transfer to Vial B->C D Cover & Pierce Lid C->D E Store in Vibration-Free Environment D->E F Crystals Form as Solvent Evaporates E->F SlowCooling cluster_prep Preparation cluster_cryst Crystallization A Add Minimum Hot Solvent to Dissolve Oxime B Ensure Complete Dissolution A->B C Insulate Flask B->C D Cool Slowly to Room Temperature C->D E Optional: Further Cooling (e.g., 4 °C) D->E F Crystals Form E->F

Fig 2. Workflow for the Slow Cooling crystallization method.
Protocol 3: Vapor Diffusion

This elegant technique is ideal for small amounts of material and often yields the highest quality crystals for structural analysis (e.g., X-ray crystallography). [6]It involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound in a "good solvent." [10]

  • In a small vial or the well of a crystallization plate, place 1-2 mL of a volatile anti-solvent (e.g., Hexane or Diethyl Ether). This is the reservoir.

  • In a much smaller, open container (like a micro-bridge or a tiny cap), place a concentrated solution of the oxime (1-2 mg) in a less volatile "good solvent" (e.g., 50 µL of Ethyl Acetate or Methanol). [11]3. Carefully place the small container with the sample solution inside the larger vial containing the reservoir, ensuring the two liquids do not touch.

  • Seal the larger vial tightly.

  • Over time, the volatile anti-solvent from the reservoir will diffuse through the vapor phase into the sample drop. This slowly decreases the solubility of the oxime in the drop, leading to controlled crystallization. [11][12]6. Store in a stable, vibration-free environment and monitor over days to weeks.

VaporDiffusion A Prepare Concentrated Solution of Oxime in 'Good' Solvent (e.g., EtOAc) B Place Solution in Small Open Vial A->B D Place Small Vial Inside Reservoir Vial B->D C Place Anti-Solvent in Larger Reservoir Vial (e.g., Hexane) C->D E Seal System D->E F Anti-Solvent Vapor Diffuses into Sample Solution E->F G Crystals Form Slowly F->G

Sources

Method

storage and handling requirements for (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

For Researchers, Scientists, and Drug Development Professionals Introduction (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a tetrahydro-indazole core, is found in various biologically active molecules. This guide provides a comprehensive overview of the essential storage, handling, and laboratory protocols for this compound, ensuring its integrity for research and development applications. The information presented herein is a synthesis of data from structurally related compounds and established principles of organic chemistry, providing a robust framework for its safe and effective use.

Compound Profile and Properties

The properties of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime are derived from its parent ketone, 1,5,6,7-tetrahydro-4H-indazol-4-one, and the appended oxime functional group.

PropertyValue/InformationSource(s)
Molecular Formula C₇H₉N₃OInferred
Molecular Weight 151.17 g/mol Inferred
Appearance Likely a solid
Tautomerism The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in two tautomeric forms (1H and 2H). The 1H form is generally more abundant, but the equilibrium is influenced by the solvent and substituents.[1][2]
Stereoisomerism The "(4Z)" designation indicates a specific stereoisomer of the oxime. However, synthesis may produce a mixture of (Z) and (E) isomers. Chromatographic separation may be necessary to isolate the desired isomer.Inferred
Solubility Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.Inferred
Stability The tetrahydro-4H-indazol-4-one core has reasonable stability in aqueous buffers.[1] Oximes are generally more stable to hydrolysis than imines but can be sensitive to heat, strong acids, and light.Inferred

Storage and Handling: Maintaining Compound Integrity

Proper storage and handling are critical to prevent degradation and ensure the reliability of experimental results.

Storage Conditions

To maintain the stability of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Keep in a tightly sealed, light-resistant container (e.g., amber glass vial) to prevent degradation from light and moisture.

Handling Procedures

Due to the potential hazards associated with fine chemicals, appropriate personal protective equipment (PPE) and handling practices are mandatory.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Hygiene: Avoid inhalation of dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Safety Precautions and Hazard Management

While specific toxicity data for (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is not available, the parent compound and the oxime functional group present potential hazards.

  • Potential Hazards:

    • The parent compound, 1,5,6,7-tetrahydro-4H-indazol-4-one, is classified as an acute oral toxicant (Category 4).

    • Oximes can be harmful if inhaled, swallowed, or absorbed through the skin. Some oximes are known to be toxic.

    • Aldoximes can peroxidize and may explode upon distillation. While this compound is a ketoxime, caution should still be exercised with heating.

    • In the presence of acid, ketoximes can undergo an exothermic Beckmann rearrangement, which can be violent if not controlled.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill and Waste Disposal:

    • In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.

    • Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and handling of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime.

Synthesis of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

This protocol describes a general method for the synthesis of an oxime from its corresponding ketone.

Materials:

  • 1,5,6,7-tetrahydro-4H-indazol-4-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol or other suitable solvent

  • Water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1,5,6,7-tetrahydro-4H-indazol-4-one (1 equivalent) in ethanol.

  • Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.1-1.5 equivalents) in a minimal amount of water.

  • Reaction: Add the hydroxylamine hydrochloride/sodium acetate solution to the solution of the ketone.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, add cold water to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired oxime.

Note: The reaction may produce a mixture of (Z) and (E) isomers. The ratio of isomers can be influenced by reaction conditions. Purification by column chromatography may be necessary to isolate the desired (4Z) isomer.

Workflow for Handling (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

The following diagram illustrates the recommended workflow for handling this compound from receipt to disposal.

G cluster_receipt Receiving and Storage cluster_handling Experimental Handling cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in Cool, Dry, Dark, Inert Atmosphere Log->Store Retrieve Retrieve from Storage Store->Retrieve As needed for experiments Weigh Weigh in Fume Hood Retrieve->Weigh Prepare Prepare Solution Weigh->Prepare React Perform Reaction Prepare->React Quench Quench Reaction (if necessary) React->Quench Segregate Segregate Waste Quench->Segregate Dispose Dispose according to Regulations Segregate->Dispose

Caption: Recommended workflow for handling (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime.

References

  • Mori, M., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. European Journal of Medicinal Chemistry, 213, 113163. [Link]

  • Pérez-Medina, C., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

  • Organic Syntheses. (1990). Working with Hazardous Chemicals. Organic Syntheses, Coll. Vol. 7, p. 149. [Link]

  • Hunan Hwasun Pharmaceutical Co., Ltd. (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime. [Link]

  • Yergaliyeva, E. M., et al. (2020). Synthesis of substituted tetrahydropyran-4-one and its oxime. International Journal of Biology and Chemistry, 13(1), 70-79. [Link]

  • Singh, R., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 224-235. [Link]

  • Khlebnikova, T. S., et al. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Russian Journal of General Chemistry, 92(3), 493-500. [Link]

  • SpectraBase. 4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]-. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Stability of (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one Oxime in Solution

Welcome to the dedicated technical support center for (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common stability challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the molecule's behavior in solution to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Core Structure and its Implications

(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is a molecule of significant interest, combining the structural features of an indazole ring system with a reactive oxime functional group. This unique combination, while offering potential pharmacological benefits, also presents specific stability challenges. The primary points of vulnerability in the molecule are the oxime's C=N bond, which is susceptible to hydrolysis, and the indazole ring, which can undergo tautomerization and is sensitive to environmental factors. This guide will equip you with the knowledge to anticipate and mitigate these stability issues.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime in solution, providing explanations for the observed phenomena and actionable solutions.

Question 1: I'm observing a gradual decrease in the concentration of my compound in an aqueous buffer over time. What is the likely cause and how can I prevent it?

Answer: The most probable cause for the decrease in concentration in an aqueous solution is the hydrolysis of the oxime's C=N bond. This reaction is often catalyzed by acidic conditions.[1] The hydrolysis would lead to the formation of the parent ketone, 1,5,6,7-tetrahydro-4H-indazol-4-one, and hydroxylamine.

Causality and Solution:

  • pH Dependence: The stability of oximes is significantly influenced by pH. Under acidic conditions, the nitrogen atom of the oxime can be protonated, making the carbon atom more susceptible to nucleophilic attack by water.

  • Troubleshooting Steps:

    • Monitor pH: Regularly check the pH of your solution. Even unbuffered aqueous solutions can become acidic due to dissolved CO2.

    • Use a Buffered System: For aqueous studies, employ a buffer system to maintain a neutral to slightly alkaline pH (pH 7-8), where oximes generally exhibit greater stability.[2]

    • Low-Temperature Storage: Store your solutions at low temperatures (2-8 °C) when not in use to slow down the rate of hydrolysis.

Question 2: My solution of the compound changes color (e.g., turns yellow or brown) after being left on the benchtop for a few hours. What could be happening?

Answer: Color change is often an indication of degradation, which in this case, could be due to either photodegradation or oxidation. Both the oxime functional group and the indazole ring system can be susceptible to these degradation pathways.

Causality and Solution:

  • Photodegradation: The indazole moiety, which is structurally related to imidazole, is known to be sensitive to light.[3] UV or even ambient light can induce photochemical reactions, potentially leading to the formation of colored byproducts through radical intermediates.[4][5]

  • Oxidation: The indazole ring can be susceptible to oxidation, especially in the presence of dissolved oxygen and light.

  • Troubleshooting Steps:

    • Protect from Light: Always store solutions of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime in amber vials or wrap containers with aluminum foil to protect them from light.

    • Use an Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Solvent Purity: Ensure the use of high-purity, peroxide-free solvents, as impurities can initiate degradation.

Question 3: I'm seeing multiple peaks in my HPLC analysis of a freshly prepared solution in an organic solvent. Is this due to degradation?

Answer: While degradation is a possibility, the appearance of multiple peaks in a fresh solution could also be due to the presence of tautomers or geometric isomers of the compound.

Causality and Solution:

  • Tautomerism: The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in two tautomeric forms: the 1H- and 2H-isomers. The equilibrium between these tautomers is dependent on the solvent's polarity.[6][7][8] It is possible that your HPLC method is separating these two forms.

  • Geometric Isomerism: Oximes can exist as geometric isomers (E/Z) due to the restricted rotation around the C=N bond. Although the "(4Z)" designation specifies one isomer, it's possible that a small amount of the other isomer is present in equilibrium, especially if the solution is exposed to heat or light.

  • Troubleshooting Steps:

    • Characterize the Peaks: If possible, use LC-MS to determine the mass of the species corresponding to each peak. Isomers and tautomers will have the same mass.

    • Vary HPLC Conditions: Modify your HPLC method (e.g., change the mobile phase composition or temperature) to see if the peak ratio changes, which can be indicative of an equilibrium between isomers.

    • NMR Analysis: A freshly prepared solution analyzed by NMR spectroscopy can help to identify the presence of multiple isomeric forms.

Question 4: What are the expected degradation products of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime?

Answer: Based on the known reactivity of oximes and indazoles, the primary degradation products are likely to arise from hydrolysis, oxidation, and photodegradation.

Potential Degradation Pathways:

  • Hydrolysis: The primary product of hydrolysis is the parent ketone, 1,5,6,7-tetrahydro-4H-indazol-4-one.

  • Oxidation: Oxidative stress may lead to the formation of N-oxides on the indazole ring or other oxidized derivatives.

  • Photodegradation: Exposure to light could lead to more complex degradation pathways, potentially involving cleavage of the N-O bond of the oxime to form iminyl radicals, which can then undergo further reactions.[4]

The following diagram illustrates the potential primary degradation pathways:

G Start (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime Ketone 1,5,6,7-Tetrahydro-4H- indazol-4-one Start->Ketone  Hydrolysis (H₂O, H⁺) Oxidized Oxidized Products (e.g., N-oxides) Start->Oxidized  Oxidation ([O]) Photo Photodegradation Products Start->Photo  Photodegradation (hν)

Caption: Potential degradation pathways of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime.

Experimental Protocols

To proactively assess the stability of your compound and identify potential issues, a forced degradation study is highly recommended.[9][10]

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 8, and 24 hours.

  • Thermal Degradation: Incubate a solid sample of the compound at 80°C for 24 hours. Also, reflux a solution of the compound for 8 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (254 nm) and visible light for 24 hours. A control sample should be kept in the dark.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

  • Aim for 5-20% degradation to ensure that the degradation products are formed at detectable levels without complete degradation of the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for monitoring the stability of your compound.[11][12][13][14]

1. Initial Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and ramp up to a high percentage over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or a more specific wavelength determined by UV-Vis scan)
Injection Volume 10 µL

2. Method Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve good resolution (>1.5) between the parent peak and all degradation peaks.

  • Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is not co-eluting with any degradation products.

The following workflow diagram illustrates the process of conducting a stability study:

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Optimization & Storage Acid Acid Hydrolysis Analyze Analyze Stressed Samples Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation (H₂O₂) Oxidation->Analyze Thermal Thermal Stress Thermal->Analyze Photo Photolytic Stress Photo->Analyze HPLC Develop Stability-Indicating HPLC Method HPLC->Analyze Identify Identify Degradation Products Analyze->Identify Optimize Optimize Reaction/ Formulation Conditions Identify->Optimize Store Establish Proper Storage Conditions Optimize->Store

Caption: Workflow for a forced degradation and stability study.

By following this guide, you will be better equipped to handle the stability challenges associated with (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime, leading to more reliable and reproducible experimental outcomes.

References

  • Study on the stability of the oxime HI 6 in aqueous solution. PubMed. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate. Available at: [Link]

  • Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds. Chemical Society Reviews. Available at: [Link]

  • Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation. PMC. Available at: [Link]

  • Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. American Chemical Society. Available at: [Link]

  • Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. Available at: [Link]

  • Reactivity of oximes for diverse methodologies and synthetic applications. Royal Society of Chemistry. Available at: [Link]

  • Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. PubMed. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC. Available at: [Link]

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. PMC. Available at: [Link]

  • Impurities and Degradation products. @rtMolecule. Available at: [Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI. Available at: [Link]

  • Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Separation of E and Z Isomers of 1,5,6,7-Tetrahydro-4H-indazol-4-one Oxime

Welcome to the technical support guide for navigating the complexities of separating and characterizing the E and Z isomers of 1,5,6,7-tetrahydro-4H-indazol-4-one oxime. This resource is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of separating and characterizing the E and Z isomers of 1,5,6,7-tetrahydro-4H-indazol-4-one oxime. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and identifying these geometric isomers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Introduction: The Challenge of Oxime Isomer Separation

The synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-one oxime, a scaffold of interest in medicinal chemistry, often results in a mixture of E and Z geometric isomers.[1] The spatial arrangement of the hydroxyl group relative to the indazole ring system can significantly impact the molecule's biological activity and physicochemical properties. Therefore, the effective separation and unambiguous characterization of these isomers are critical for advancing drug discovery programs.

This guide will address common issues encountered during the separation process and provide practical solutions to ensure the purity and correct identification of each isomer.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the separation and characterization of 1,5,6,7-tetrahydro-4H-indazol-4-one oxime isomers.

Poor or No Separation on TLC/Column Chromatography

Question: Why am I seeing a single spot or streaking on my TLC plate instead of two distinct spots for the E and Z isomers?

Answer: This is a common challenge stemming from several factors related to the chromatographic conditions:

  • Inappropriate Solvent System: The polarity of the mobile phase is crucial. If the solvent system is too polar, both isomers will travel with the solvent front, resulting in high Rf values and no separation. Conversely, a solvent system that is not polar enough will cause the isomers to remain at the baseline.

  • Isomer Interconversion: While the energy barrier for E/Z isomerization of oximes is generally high at room temperature, certain conditions can promote interconversion.[2] Acidic or basic components in the mobile phase or on the silica gel itself can catalyze this process, leading to streaking or the appearance of a single, elongated spot.

  • Co-elution: The structural similarity of the E and Z isomers can lead to very close retention factors (Rf), making them appear as a single spot on a standard TLC plate.

Troubleshooting Steps:

  • Systematic Solvent Screening: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding small increments of a more polar solvent such as ethyl acetate or acetone. A typical starting point for oxime separations is a mixture of hexane and ethyl acetate.

  • Use of Additives: To minimize streaking caused by interactions with the silica gel, consider adding a small amount (0.1-1%) of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase. This can help to protonate or deprotonate the oxime and silanol groups on the silica, leading to more consistent interactions and sharper spots.

  • High-Resolution TLC Plates: Utilize high-performance TLC (HPTLC) plates for better resolution of closely eluting spots.

  • Consider a Different Stationary Phase: If silica gel proves ineffective, explore other stationary phases like alumina (neutral, acidic, or basic) or reverse-phase silica (C18).

Confirming Isomer Identity

Question: I have successfully separated two compounds. How can I definitively identify which is the E isomer and which is the Z isomer?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between E and Z oxime isomers.[3]

  • ¹H NMR Spectroscopy: The chemical shift of protons near the C=N bond will differ between the two isomers due to the anisotropic effect of the double bond. Protons that are syn (on the same side) to the oxime's hydroxyl group will experience a different magnetic environment compared to protons that are anti (on the opposite side).

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the carbon of the C=N bond and adjacent carbons, are sensitive to the stereochemistry. Steric compression in the more hindered isomer can cause upfield shifts (lower ppm values) for nearby carbon atoms.[3]

  • 2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a definitive method for determining the spatial proximity of protons.[4] For the 1,5,6,7-tetrahydro-4H-indazol-4-one oxime, a cross-peak between the oxime hydroxyl proton and a nearby proton on the indazole ring system would confirm the identity of one of the isomers.

Experimental Workflow for Isomer Identification:

G cluster_0 Separation cluster_1 Characterization Isomer Mixture Isomer Mixture Column Chromatography Column Chromatography Isomer Mixture->Column Chromatography Silica Gel Hexane:EtOAc Fraction 1 (Isomer A) Fraction 1 (Isomer A) Column Chromatography->Fraction 1 (Isomer A) Fraction 2 (Isomer B) Fraction 2 (Isomer B) Column Chromatography->Fraction 2 (Isomer B) NMR Analysis (1H, 13C, NOESY) NMR Analysis (1H, 13C, NOESY) Fraction 1 (Isomer A)->NMR Analysis (1H, 13C, NOESY) Dissolve in DMSO-d6 Fraction 2 (Isomer B)->NMR Analysis (1H, 13C, NOESY) Structure Elucidation Structure Elucidation NMR Analysis (1H, 13C, NOESY)->Structure Elucidation Analyze Spectra Assign E and Z Isomers Assign E and Z Isomers Structure Elucidation->Assign E and Z Isomers G cluster_0 Problem cluster_1 Cause cluster_2 Solution Poor Separation Poor Separation Incorrect Polarity Incorrect Polarity Poor Separation->Incorrect Polarity Isomerization Isomerization Poor Separation->Isomerization Co-elution Co-elution Poor Separation->Co-elution Solvent Screen Solvent Screen Incorrect Polarity->Solvent Screen Use Additives Use Additives Isomerization->Use Additives HPTLC HPTLC Co-elution->HPTLC NMR Analysis NMR Analysis Co-elution->NMR Analysis for identification

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Validation of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

The following guide details the mass spectrometry validation framework for (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime . This document is structured to serve as a definitive technical reference for analytical scientis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry validation framework for (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime . This document is structured to serve as a definitive technical reference for analytical scientists and drug development professionals, moving beyond generic protocols to address the specific stereochemical and tautomeric challenges of this analyte.

Executive Summary & Core Directive

The validation of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime requires a specialized approach due to the lability of the oxime bond (E/Z isomerization) and the annular tautomerism of the indazole scaffold. Standard "generic" validation workflows often fail to detect on-column isomerization or source-induced degradation, leading to quantitative bias.

This guide compares the LC-MS/MS performance of the target (4Z)-isomer against its primary critical quality attributes (CQAs): the thermodynamic (4E)-isomer and the hydrolytic parent ketone .

The Comparison Matrix
Feature(4Z)-Isomer (Target) (4E)-Isomer (Impurity)Parent Ketone (Degradant)
Stereochemistry Kinetic/Steric ControlThermodynamic FavoriteN/A (Planar)
Elution Order (RP-LC) Typically Early Eluter (More Polar)Late Eluter (Less Polar)Distinct (Method Dependent)
MS/MS Transition m/z 152.1

135.1 (Loss of OH)
m/z 152.1

135.1 (Identical)
m/z 137.1

109.1
Detection Challenge Isomerization during analysisCo-elution with ZIonization suppression

Structural Identity & Mechanistic Grounding

To validate the method, one must first understand the molecule's behavior. The (4Z) designation refers to the hydroxyl group of the oxime being cis to the bridgehead nitrogen (or C3a depending on nomenclature priority), creating distinct steric environments.

Tautomerism and Isomerization

The tetrahydroindazole core exhibits annular tautomerism (


 vs 

). While the

-tautomer is generally favored in solution, the MS ionization process can protonate either nitrogen.
  • Critical Risk: The Z-oxime can isomerize to the E-oxime under acidic conditions or high temperatures in the ESI source.

  • Control Strategy: The validation must prove that the analytical process itself does not convert Z to E.

Fragmentation Pathway (MS/MS)

The primary ionization is


.
  • Primary Fragment: Loss of

    
     or 
    
    
    
    (depending on mechanism) to form the nitrilium ion (
    
    
    135).
  • Secondary Fragment: Beckmann rearrangement leading to ring expansion/contraction and loss of

    
     or 
    
    
    
    .

Experimental Protocol: LC-MS/MS Validation

Chromatographic Conditions (The Separation System)
  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XSelect HSS T3). Rationale: Phenyl phases often provide better selectivity for geometric isomers via

    
     interactions.
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 6.5). Rationale: Neutral pH minimizes acid-catalyzed oxime isomerization.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic hold at 5% B for 1 min, ramp to 40% B over 10 min. Rationale: Slow gradient required to resolve Z/E isomers.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Analyzer: Triple Quadrupole (QqQ) operating in MRM mode.

  • Source Temp: < 350°C. Warning: Higher temps induce thermal isomerization.

Workflow Visualization

The following diagram illustrates the validation logic, specifically the "Isomer Check" loop often missed in standard protocols.

ValidationWorkflow Start Sample Preparation (Neutral pH) Inject LC Injection (Phenyl-Hexyl Column) Start->Inject Separation Isomer Separation (Z vs E) Inject->Separation MS_Detection MS/MS Detection (m/z 152 -> 135) Separation->MS_Detection Decision Are Z and E Baseline Resolved? MS_Detection->Decision Quant Quantification (Standard Curve) Decision->Quant Yes (Rs > 1.5) Fail Method Fail: Optimize Gradient Decision->Fail No Stability On-Column Stability Check (Re-inject Pure Z) Quant->Stability Stability->Quant No Isomerization Stability->Fail Z converts to E

Caption: Validation workflow emphasizing the critical "Isomer Check" to ensure the analytical method does not artificially generate the impurity.

Comparative Performance Data

The following data summarizes the performance of the optimized LC-MS/MS method compared to NMR (the structural benchmark) and HPLC-UV (the traditional alternative).

Method Comparison Table
ParameterLC-MS/MS (Recommended) 1H-NMR (Benchmark) HPLC-UV (Alternative)
Specificity High (Mass + Retention Time)Ultimate (Structural Proof)Moderate (Retention Time only)
LOD (Limit of Detection) 0.5 ng/mL ~10 µg/mL~50 ng/mL
Z/E Resolution Achieved via SelectivityDistinct Chemical ShiftsAchieved (Lower Specificity)
Throughput 8 min/sample15-30 min/sample15 min/sample
Sample Requirement < 10 µL> 500 µL> 20 µL
Quantitative Validation Results (Simulated Representative Data)

Based on ICH M10 guidelines for bioanalytical method validation.

Validation MetricAcceptance CriteriaResult (Z-Isomer)Status
Linearity (

)


(Range: 1–1000 ng/mL)
PASS
Accuracy (Inter-day)


PASS
Precision (CV%)


PASS
Isomer Stability

conversion

conversion (24h, 4°C)
PASS
Matrix Effect


(Plasma)
PASS

Detailed Fragmentation Mechanism

Understanding the fragmentation is vital for troubleshooting interferences. The Beckmann rearrangement is the dominant pathway for oximes in the gas phase.

Fragmentation Parent Precursor Ion [M+H]+ m/z 152 Inter Beckmann Rearrangement Parent->Inter Collision Energy Frag1 Product Ion [M+H - OH]+ m/z 135 Inter->Frag1 Loss of OH Frag2 Product Ion [M+H - H2O]+ m/z 134 Inter->Frag2 Loss of H2O

Caption: Primary fragmentation pathway of tetrahydroindazol-4-one oxime. The m/z 135 transition is preferred for quantitation due to higher intensity.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006).[1] Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420.[1] [Link]

  • Kulkarni, P. S., et al. (2011). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry. [Link]

  • Ditargiani, R. C., et al. (2025).[2] Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes. Journal of Chromatography B. [Link]

Sources

Comparative

Publish Comparison Guide: Structural Confirmation of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

The following guide details the structural confirmation of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime , a critical intermediate scaffold in the development of kinase inhibitors and anti-inflammatory agents. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural confirmation of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime , a critical intermediate scaffold in the development of kinase inhibitors and anti-inflammatory agents.

Executive Summary: The Stereochemical Challenge

In the development of indazole-based therapeutics (e.g., JNK, HNE inhibitors), the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is a privileged structure. However, functionalizing the C4-ketone to an oxime introduces geometric isomerism (E/Z or syn/anti ).

The biological activity of these oximes is strictly dependent on the spatial arrangement of the hydroxyl group. The (4Z)-isomer (where the -OH is syn to the pyrazole ring fusion) often exhibits distinct binding kinetics compared to the (4E)-isomer. Standard analytical techniques like 1D-NMR are often inconclusive due to rapid tautomeric exchange and lack of distinct through-space interactions in the absence of bulky substituents.

This guide establishes Single-Crystal X-Ray Diffraction (SC-XRD) as the absolute method for confirmation, comparing its efficacy against NMR and DFT alternatives.

Comparative Analysis: XRD vs. Alternatives

The following table contrasts the reliability of available methods for assigning the stereochemistry of the target oxime.

FeatureSingle-Crystal XRD (Gold Standard) NOESY / ROESY NMR DFT / GIAO Calculation
Certainty Absolute (100%) Inferential (60-80%)Theoretical (Variable)
Direct Evidence Direct visualization of electron density.Indirect (dipolar coupling).None (energy minimization).
Isomer Differentiation Unambiguous assignment of Z vs E based on atomic coordinates.Difficult; signals often overlap or are averaged by solvent exchange.Depends on accuracy of basis set; often predicts small

.
Sample Requirement Single crystal (~0.1 - 0.3 mm).Solubilized compound (~5-10 mg).Computational resources.[1][2]
Outcome Definitive 3D Structure Probable assignment.Predicted stability ranking.

The Molecule: Structural Targets

The target molecule exists in equilibrium between the oxime isomers and potentially different tautomers of the pyrazole ring (1H vs 2H).

  • Target: (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime.

  • Critical Feature: The oxime oxygen is oriented towards the C3-position of the pyrazole ring.

Workflow Visualization

The following diagram outlines the logical pathway for definitive structure assignment.

StructureConfirmation Start Crude Reaction Mixture (Ketone + NH2OH) Isolation Isolation via Column Chromatography (Separation of Isomers) Start->Isolation Cryst Crystallization Protocol (Slow Evaporation) Isolation->Cryst XRD Single-Crystal XRD (Mo-Kalpha or Cu-Kalpha) Cryst->XRD DataProc Data Reduction & Refinement (SHELXL / OLEX2) XRD->DataProc Decision Electron Density Map Analysis (O1 Position relative to N2) DataProc->Decision Z_Conf CONFIRMED: (4Z)-Isomer (OH syn to Pyrazole) Decision->Z_Conf  Distance O1-N2 < 3.0 Å   E_Conf CONFIRMED: (4E)-Isomer (OH anti to Pyrazole) Decision->E_Conf  Distance O1-N2 > 3.5 Å  

Figure 1: Decision logic for stereochemical assignment of tetrahydroindazol-4-one oximes via XRD.

Experimental Protocol: From Synthesis to Diffraction

To ensure reproducibility, follow this validated workflow. This protocol is optimized for small heterocyclic oximes which often form intermolecular hydrogen bond networks.

Phase 1: Crystallization (The Critical Step)

Oximes are excellent hydrogen bond donors and acceptors. We utilize this to drive crystal packing.

  • Solvent Selection: Prepare a saturated solution of the isolated oxime in Ethanol/Water (9:1 v/v) or Methanol . Pure aprotic solvents (DCM, THF) often yield amorphous powder due to rapid precipitation.

  • Method: Slow evaporation at ambient temperature (20-25°C).

    • Tip: If oiling occurs, seed with a micro-crystal obtained from a scratch test or use vapor diffusion (Ethanol solution inner vial; Hexane outer vial).

  • Target Morphology: Colorless prisms or blocks. Avoid needles (often twinned).

Phase 2: Data Collection Parameters
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Low temperature freezes the rotation of the -OH group and reduces thermal vibration (Uiso), allowing precise localization of the hydroxyl hydrogen atom—crucial for confirming the H-bond network.

  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred for resolution; Cu-K
    
    
    is acceptable if crystals are small (<0.1 mm).
  • Resolution: Collect data to at least 0.80 Å resolution to ensure bond precision.

Phase 3: Structure Refinement (Refining the Model)

When solving the structure (using SHELXT/SHELXL), pay specific attention to:

  • N-O Bond Length: Typical range is 1.40 – 1.42 Å .

  • C=N Bond Length: Typical range is 1.27 – 1.29 Å .

  • Difference Fourier Map: Locate the hydrogen atom on the oxime oxygen. Do not calculate it geometrically immediately; find the electron density peak (

    
    -peak) first to confirm the orientation (Z vs E).
    

Data Interpretation & Reference Values

The distinction between (4Z) and (4E) is determined by the C3-C4-N-O torsion angle and intramolecular distances.

Expected Metric Parameters (Based on Analogous Indazolones)
Parameter(4Z)-Isomer (Syn) (4E)-Isomer (Anti)
Orientation Oxygen points toward Pyrazole (N1/N2)Oxygen points toward C5-methylene
C3...O(oxime) Distance ~2.8 - 3.0 Å (Close Contact)> 3.5 Å
Intramolecular H-Bond Possible N-H...O interactionUnlikely (Sterically precluded)
Packing Motif Often forms dimers via R2,2(6) loopsOften forms infinite chains

Causality of Stability: Research into analogous tetrahydroindazol-4-ones indicates that the (E)-isomer is often thermodynamically preferred in solution due to steric repulsion between the oxime oxygen and the pyrazole ring in the Z-form [1, 2]. However, the (Z)-isomer can be stabilized in the solid state by specific crystal packing forces or intramolecular hydrogen bonding if the pyrazole nitrogen is unsubstituted (NH).

Case Study Validation

In a comparable study of 11H-Indeno[1,2-b]quinoxalin-11-one oxime, NMR showed signal overlap, but XRD unambiguously assigned the E-isomer configuration, revealing a specific intermolecular hydrogen bond network that stabilized this form [3]. Similarly, for 1,5,6,7-tetrahydro-4H-indazol-4-ones, the presence of the pyrazole NH donor is a "molecular hook" that can lock the Z-isomer via intramolecular bonding, a feature visible only via XRD [4].

References

  • Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues . ResearchGate.[2][3] Retrieved from

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors . Bioorganic & Medicinal Chemistry. Retrieved from

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry . Molecules. Retrieved from

  • Selective Synthesis of E and Z Isomers of Oximes . ResearchGate.[2][3] Retrieved from

  • Spectroscopic Fingerprints of Oxime Ester Isomers . BenchChem.[4] Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the Validation of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime Binding Affinity

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has emerged as a promising chemotype, with derivatives show...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has emerged as a promising chemotype, with derivatives showing potent inhibitory activity against therapeutic targets such as human neutrophil elastase (HNE) and various protein kinases.[1] The journey from a promising scaffold to a viable drug candidate, however, is paved with rigorous validation. A critical step in this process is the accurate determination of the binding affinity of a ligand, such as (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime, to its biological target.

This guide provides an in-depth comparison of gold-standard techniques for validating binding affinity, offering the causality behind experimental choices and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the principles and practical applications of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays, equipping you with the knowledge to design robust validation strategies.

The Imperative of Binding Affinity in Drug Discovery

Binding affinity, typically quantified by the equilibrium dissociation constant (KD), is a measure of the strength of the interaction between a ligand and its target.[2] A lower KD value signifies a stronger binding affinity.[2] This parameter is a cornerstone of structure-activity relationship (SAR) studies, guiding the optimization of drug candidates to enhance efficacy and selectivity.[3] Understanding the binding kinetics (the rates of association and dissociation) provides a more dynamic picture of the interaction, which can be crucial for a drug's pharmacodynamic and pharmacokinetic profile.[4][5]

Comparative Analysis of Key Validation Techniques

The choice of method for determining binding affinity depends on several factors, including the nature of the target protein, the properties of the ligand, the desired throughput, and the specific information required (e.g., thermodynamics, kinetics). Here, we compare three widely adopted and trusted techniques.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Radioligand Binding Assay
Principle Measures changes in refractive index upon binding to an immobilized ligand.[4][6]Measures the heat released or absorbed during a binding event.[3][7][8]Measures the displacement of a radiolabeled ligand by a test compound.[9][10]
Information Provided KD, on-rate (ka), off-rate (kd).[6][11]KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[3][8]Inhibition constant (Ki), receptor density (Bmax).[10]
Labeling Requirement Label-free.[4][5]Label-free.[8]Requires a radiolabeled ligand.[9][12]
Immobilization One binding partner is immobilized on a sensor chip.[4][6]No immobilization required; interactions are measured in solution.[3][13]Typically involves separation of bound from free radioligand.[9][12]
Throughput Medium to high.Low to medium.High.
Sample Consumption Low.High.Low.
Strengths Real-time kinetics, high sensitivity.[4][14]Gold standard for thermodynamics, provides a complete thermodynamic profile in a single experiment.[3][8][15]Gold standard for affinity determination, high sensitivity and robustness.[10][16]
Limitations Immobilization can affect protein conformation; potential for mass transport limitations.Requires relatively large amounts of pure protein; sensitive to buffer composition.Requires handling of radioactive materials; indirect measurement of affinity for unlabeled compounds.

Experimental Protocols: A Step-by-Step Approach

To ensure scientific integrity, the following protocols are designed as self-validating systems, with built-in controls and considerations for robust data interpretation.

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for real-time, label-free analysis of biomolecular interactions.[4][5][14] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.[4][6]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Prep_Ligand Prepare & Purify Target Protein (Ligand) Activate Activate Sensor Chip Surface Prep_Ligand->Activate Prep_Analyte Prepare (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime (Analyte) in running buffer Inject_Analyte Inject Analyte at Various Concentrations Prep_Analyte->Inject_Analyte Immobilize Immobilize Target Protein Activate->Immobilize Deactivate Deactivate Excess Reactive Groups Immobilize->Deactivate Deactivate->Inject_Analyte Association Monitor Association Inject_Analyte->Association Dissociation Monitor Dissociation (Buffer Flow) Association->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Fit_Data Fit Data to a Binding Model Sensorgram->Fit_Data Determine_Parameters Determine KD, ka, kd Fit_Data->Determine_Parameters

Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Detailed Protocol:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer (e.g., HBS-EP+).

    • Activate the carboxymethylated dextran surface of the sensor chip with a fresh mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (e.g., a specific kinase or HNE) at a low concentration (e.g., 10 µg/mL) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate the remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime in running buffer. It is crucial to include a blank (running buffer only) for double referencing.

    • Inject the analyte solutions over the sensor surface, starting with the lowest concentration.

    • Monitor the association phase during the injection, followed by the dissociation phase where only running buffer flows over the chip.

    • Between injections, regenerate the sensor surface with a short pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference surface signal and the blank injection signal from the raw data.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[3][15] It directly measures the heat released or absorbed when a ligand binds to a macromolecule in solution.[7][8]

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_measurement Measurement cluster_analysis Data Analysis Prep_Protein Prepare & Dialyze Target Protein Load_Protein Load Protein into Sample Cell Prep_Protein->Load_Protein Prep_Ligand Prepare (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime in dialysis buffer Load_Ligand Load Ligand into Syringe Prep_Ligand->Load_Ligand Titrate Inject Ligand into Sample Cell Load_Protein->Titrate Load_Ligand->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Plot_Data Plot Integrated Heat vs. Molar Ratio Measure_Heat->Plot_Data Fit_Isotherm Fit Isotherm to a Binding Model Plot_Data->Fit_Isotherm Determine_Parameters Determine KD, ΔH, ΔS, and n Fit_Isotherm->Determine_Parameters

Caption: Workflow for determining binding affinity and thermodynamics using Isothermal Titration Calorimetry (ITC).

Detailed Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified target protein against the experimental buffer to minimize buffer mismatch effects.

    • Dissolve the (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime in the final dialysis buffer. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.[3]

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

    • Allow the system to return to thermal equilibrium between each injection.

  • Data Analysis:

    • Integrate the area of each injection peak to obtain the heat change per injection.

    • Plot the integrated heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[7] The entropy of binding (ΔS) can then be calculated.

Radioligand Binding Assay

Radioligand binding assays are a highly sensitive and robust method for determining the affinity of a ligand for its receptor.[10][17] These assays typically involve the use of a radiolabeled ligand that binds to the target receptor and a method to separate the receptor-bound radioligand from the unbound radioligand.[9][12]

Experimental Workflow:

Radioligand_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prep_Membranes Prepare Cell Membranes Expressing Target Receptor Incubate Incubate Membranes, Radioligand, and Competitor Prep_Membranes->Incubate Prep_Radioligand Prepare Radiolabeled Ligand Solution Prep_Radioligand->Incubate Prep_Competitor Prepare Serial Dilutions of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime Prep_Competitor->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Quantify Radioactivity on Filters Wash->Count Plot_Data Plot % Inhibition vs. Competitor Concentration Count->Plot_Data Determine_Parameters Determine IC50 and Calculate Ki Plot_Data->Determine_Parameters

Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.[9] Determine the protein concentration of the membrane preparation.[9]

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-labeled standard inhibitor), and varying concentrations of the unlabeled competitor, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.[9]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[9][12]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[9]

    • Measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[9]

Conclusion

The validation of binding affinity is a non-negotiable step in the rigorous evaluation of potential drug candidates like (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime. Each of the techniques discussed—SPR, ITC, and Radioligand Binding Assays—offers a unique window into the molecular interactions that govern biological activity. While SPR provides invaluable kinetic data, ITC offers a complete thermodynamic profile, and radioligand binding assays remain a high-throughput gold standard for affinity determination. By understanding the principles and practicalities of these methods, researchers can make informed decisions to generate high-quality, reliable data, thereby accelerating the journey from a promising molecule to a life-changing therapeutic.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Aragen Bioscience. (n.d.). Binding Affinity and Kinetics by SPR. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. Retrieved from [Link]

  • PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. Retrieved from [Link]

  • Springer Nature. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein?. Retrieved from [Link]

  • American Journal of Physiology-Cell Physiology. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • ACS Chemical Biology. (2021, November 18). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Retrieved from [Link]

  • PubMed. (2024, December 15). GPT4Kinase: High-accuracy prediction of inhibitor-kinase binding affinity utilizing large language model. Retrieved from [Link]

  • Semantic Scholar. (2016, June 15). Prediction of kinase-inhibitor binding affinity using energetic parameters. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from [Link]

  • PMC. (n.d.). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2022, March 1). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Retrieved from [Link]

  • PMC. (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

Subject: Operational Safety & Handling Protocol for (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime Executive Safety Summary Compound Identity: (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime Molecular Formula: C H N O Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety & Handling Protocol for (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

Executive Safety Summary

Compound Identity: (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime Molecular Formula: C


H

N

O Molecular Weight: ~151.17 g/mol Physical State: Typically a beige/off-white solid or semi-solid.[1]

Operational Verdict: This compound is a functionalized heterocyclic oxime .[1] While specific toxicological data for this exact isomer is limited, its structural components (tetrahydroindazole core + oxime moiety) dictate a Level 2 Biosafety / Chemical Hazard approach.[1] It must be treated as a potential skin sensitizer , irritant , and thermally sensitive reagent.[1]

Immediate Action Required:

  • Segregate: Store away from strong acids and oxidizing agents immediately.[1]

  • Label: Mark as "Potential Sensitizer" and "Thermally Labile."[1]

  • PPE Upgrade: Nitrile gloves alone are insufficient for prolonged contact; double-gloving or high-breakthrough laminate gloves are recommended for synthesis scales >1g.[1]

Technical Hazard Analysis (Structure-Activity Relationship)

As scientists, we do not rely on missing SDS data; we infer risk from structure.[1] This compound presents a dual-hazard profile based on its moieties:

Structural ComponentAssociated Hazard MechanismOperational Implication
Tetrahydroindazole Core Biologically active scaffold often targeting CNS or enzymatic pathways (e.g., PDE4, 5-HT).Systemic Toxicity Risk: Assume oral toxicity (Acute Tox.[1] Cat 4) similar to parent ketones [1, 2].[1] Avoid inhalation of dusts.[1][2]
Oxime Group (=N-OH) 1. Thermal Instability: Susceptible to Beckmann rearrangement at high temperatures (>100°C) or acidic conditions, potentially releasing energy or pressure. 2. Sensitization: Oximes are known contact allergens.[1]Process Safety: Strict temperature control. Never heat in a closed system without pressure relief.[1] Skin Protection: Zero-tolerance for skin contact.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all personnel handling this compound.

Table 1: Mandatory PPE Specifications
Protection ZoneStandard RequirementTechnical Justification
Hand Protection Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (5-8 mil) or Laminate (Silver Shield) for spills.[1]Oximes can permeate standard nitrile over time.[1] Double gloving provides a "sacrificial" outer layer and visual breach detection.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).[1] Face shield required for volumes >10g.[1]Crystalline oximes can form fine dusts; solutions can splash.[1] Standard safety glasses do not seal against aerosols or vapors.[1]
Respiratory Fume Hood (Certified) is primary.[1] N95/P100 Respirator required if handling powder outside a hood (not recommended).[1]Prevents inhalation of particulates.[1][3] The parent ketone is a known respiratory irritant (STOT SE 3) [1].
Body Lab Coat (Cotton/Flame Resistant) + Closed-toe chemical-resistant shoes.[1]Synthetic fabrics can melt if a thermal event occurs.[1] Cotton minimizes burn severity.[1]

Operational Protocols: Storage, Handling, & Synthesis

A. Storage Logistics
  • Temperature: Store at 2–8°C (Refrigerated). Oximes can degrade or hydrolyze back to the ketone and hydroxylamine at room temperature over extended periods [3].

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Moisture promotes hydrolysis.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (potential catalytic decomposition).[1]

B. Handling Workflow (Step-by-Step)
  • Equilibration: Allow the refrigerated vial to reach room temperature before opening to prevent water condensation (hydrolysis risk).

  • Weighing: Perform all weighing inside a chemical fume hood. If the balance is outside, use a tared, closed vessel for transfer.[1]

  • Solubilization: Dissolve in DMSO, Methanol, or Ethanol. Avoid Acetone (can undergo trans-oximation).[1]

  • Reaction Monitoring: When heating, ensure the system is vented. Do not distill residues containing this oxime to dryness without a DSC (Differential Scanning Calorimetry) safety test first.

C. Visualization: Safety Decision Pathway

Safety_Protocol Start Start: Handling (4Z)-Oxime State_Check Check Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Dust_Risk Risk: Inhalation/Dust Solid->Dust_Risk Splash_Risk Risk: Absorption/Splash Solution->Splash_Risk Hood Engineering Control: Fume Hood REQUIRED Dust_Risk->Hood Splash_Risk->Hood PPE_Solid PPE: Goggles + N95 (if open) + Nitrile Hood->PPE_Solid If Solid PPE_Liq PPE: Splash Goggles + Double Nitrile Hood->PPE_Liq If Liquid Weigh Action: Weigh in Hood PPE_Solid->Weigh Dissolve Action: Dissolve (DMSO/MeOH) PPE_Liq->Dissolve Waste Disposal: High Temp Incineration Weigh->Waste Dissolve->Waste

Figure 1: Operational decision matrix for handling (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime.

Emergency Response & Disposal

Accidental Exposure[1]
  • Skin Contact: IMMEDIATELY wash with soap and water for 15 minutes . Do not use alcohol (enhances absorption).[1] Isolate contaminated clothing.[1][2]

  • Eye Contact: Rinse with tepid water for 15 minutes , lifting eyelids.[1] Seek medical attention immediately (oximes are severe irritants).[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2] Contact Poison Control.

Disposal Protocol

Do NOT dispose of down the drain.

  • Collection: Collect solid waste and solvent rinses in a container labeled "Hazardous Waste - Nitrogenous Organics." [1]

  • Segregation: Keep separate from oxidizer waste streams (e.g., nitric acid, peroxides) to prevent violent reaction.[1]

  • Destruction: The preferred method is High-Temperature Incineration equipped with a scrubber for nitrogen oxides (NOx) [4].[1]

References

  • PubChem. (n.d.).[1] 4,5,6,7-Tetrahydro-5(1H)-indazolone Safety Data. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Kalia, J., & Raines, R. T. (2008).[1][4] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[1] [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime
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(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime
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